5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-3-1-2-4-7(6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDVXMNVIWQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NN2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394711 | |
| Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-25-1 | |
| Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-5-(2-nitrobenzyl)-1,2,4-triazole properties
An In-Depth Technical Guide to 3-Amino-5-(2-nitrobenzyl)-1,2,4-triazole: Structural Dynamics, Synthesis, and Photochemical Applications
Executive Summary
The compound 3-amino-5-(2-nitrobenzyl)-1,2,4-triazole (CAS: 502686-25-1) represents a highly specialized, dual-functional scaffold in modern chemical biology and drug discovery[]. It marries the biologically privileged 3-amino-1,2,4-triazole core—a well-documented bioisostere for amides and carboxylic acids known for its enzyme-inhibitory properties[2][3]—with the photolabile 2-nitrobenzyl (often termed ortho-nitrobenzyl or oNB) moiety.
This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and the quantum mechanical causality driving its photochemical cleavage. By understanding the interplay between the triazole's tautomerism and the oNB group's Norrish Type II reactivity, researchers can leverage this molecule for the development of stimuli-responsive materials, "caged" pharmacophores, and spatiotemporally controlled therapeutics.
Physicochemical Profiling & Structural Dynamics
The 1,2,4-triazole ring is amphoteric and exists in a dynamic tautomeric equilibrium, which heavily influences its solubility, receptor-binding affinity, and nucleophilicity. The presence of the bulky, electron-withdrawing 2-nitrobenzyl group at the C5 position sterically and electronically modulates this equilibrium.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description |
| Chemical Name | 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine |
| CAS Registry Number | 502686-25-1 |
| Molecular Formula | C9H9N5O2 |
| Molecular Weight | 219.20 g/mol |
| Hydrogen Bond Donors | 3 (Exocyclic NH₂, Endocyclic Triazole NH) |
| Hydrogen Bond Acceptors | 5 (Triazole N atoms, Nitro group O atoms) |
| Photocleavage Wavelength | 320 nm – 365 nm (UV-A) |
The triazole core rapidly interconverts between its 1H, 2H, and 4H tautomeric forms. In physiological environments, the 1H and 2H forms are generally favored due to aromatic stabilization, though the 4H form can be stabilized via specific hydrogen-bonding interactions within enzyme active sites.
Fig 1: Tautomeric equilibrium of the 3-amino-1,2,4-triazole core in solution.
Synthetic Methodologies
The direct synthesis of 1,5-disubstituted 3-amino-1,2,4-triazoles often suffers from poor regioselectivity and low yields due to the weak nucleophilicity of the intermediates. To synthesize 3-amino-5-(2-nitrobenzyl)-1,2,4-triazole efficiently, a convergent approach utilizing aminoguanidine is preferred[4].
Protocol 1: Microwave-Assisted Condensation and Cyclization
Causality: Traditional thermal heating of aminoguanidine and carboxylic acids frequently leads to incomplete cyclization and thermal degradation. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy required for the dehydration and ring-closure steps[4].
Step-by-Step Methodology:
-
Reagent Preparation: Combine 1.0 equivalent of 2-nitrophenylacetic acid with 1.2 equivalents of aminoguanidine bicarbonate in a microwave-safe quartz vessel.
-
Self-Validating Rationale: The bicarbonate salt is explicitly chosen because it decomposes into CO₂ and H₂O upon heating. This acts as an internal gaseous purge that drives the equilibrium toward the condensation product while preventing oxidative side reactions.
-
-
Solvent Addition: Suspend the mixture in anhydrous pyridine. Pyridine acts dually as a microwave-absorbing solvent and a mild base to facilitate the initial nucleophilic attack of the guanidine nitrogen onto the carboxylic carbon.
-
Irradiation: Seal the vessel and subject it to microwave irradiation at 150°C for 15–20 minutes. The power should be dynamically modulated by the reactor to maintain a constant temperature profile.
-
In-Process Validation: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The target mass[M+H]⁺ is 220.1. The complete disappearance of the 2-nitrophenylacetic acid peak (monitored at 254 nm) confirms the completion of the cyclization.
-
Workup: Pour the cooled reaction mixture into crushed ice. The product will precipitate as a crude solid. Filter, wash with cold distilled water, and recrystallize from ethanol to yield the pure triazole derivative.
Mechanistic Insights: Photochemistry of the 2-Nitrobenzyl Group
The 2-nitrobenzyl (oNB) group is a premier photoremovable protecting group (PPG)[5]. When conjugated to the triazole ring, it effectively "cages" the molecule, masking its steric profile and hydrogen-bonding capacity until exposed to specific wavelengths of light.
The photodeprotection proceeds via a classic Norrish Type II mechanism [5]. Upon absorption of a UV-A photon (350–365 nm), the nitro group is excited into a diradical state. This triggers an excited-state intramolecular hydrogen transfer (ESIHT), where the nitro oxygen abstracts a proton from the benzylic carbon, generating a transient aci-nitro intermediate[6]. This intermediate subsequently undergoes cyclization into a benzisoxazolidine (cyclic hemiacetal) before collapsing to release the free 3-amino-1,2,4-triazole and a 2-nitrosobenzaldehyde byproduct[7].
Fig 2: Photochemical cleavage pathway of the 2-nitrobenzyl group via Norrish Type II mechanism.
Protocol 2: Continuous Flow Photodeprotection (Uncaging)
Causality: Batch photolysis of oNB groups often suffers from the "inner filter effect," where the cleaved 2-nitrosobenzaldehyde byproduct strongly absorbs UV light, shielding the remaining starting material and stalling the reaction. Continuous flow photochemistry ensures a narrow optical path length, maximizing photon flux to the substrate and minimizing over-irradiation[8].
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the caged triazole (10 mM) in a UV-transparent solvent mixture (e.g., Acetonitrile/Water 1:1) buffered to pH 7.4.
-
Flow System Setup: Prime a fluorinated ethylene propylene (FEP) capillary reactor (internal diameter 0.8 mm) connected to a high-precision syringe pump.
-
Irradiation: Pump the solution through the reactor at a flow rate yielding a residence time of 5–10 minutes. Irradiate the capillary using a 365 nm LED array.
-
Self-Validating Rationale: The 365 nm wavelength specifically excites the n→π* transition of the nitro group without causing non-specific degradation of the triazole ring[5].
-
-
In-Line Validation: Route the reactor effluent directly into an inline UV-Vis flow cell. Monitor the decrease in absorbance at 350 nm (loss of the oNB group) and the appearance of a new peak at ~280 nm corresponding to the free triazole.
Table 2: Comparative Kinetics: Batch vs. Flow Photolysis of oNB Derivatives
| Photolysis Method | Residence / Reaction Time | Conversion Yield | Inner Filter Effect |
| Traditional Batch Reactor | 45 - 60 minutes | ~65 - 70% | High (Reaction stalls) |
| Continuous Flow (FEP Capillary) | 5 - 10 minutes | > 95% | Negligible |
Applications in Advanced Therapeutics
The strategic placement of the 2-nitrobenzyl group on the 1,2,4-triazole scaffold opens up advanced applications in targeted drug delivery. Because 3-amino-1,2,4-triazoles are potent inhibitors of various kinases and enzymes (such as catalase and histidine biosynthesis pathways)[2], they can be administered in an inactive, "caged" form.
Upon reaching the target tissue (e.g., a superficial tumor model), localized UV or two-photon near-infrared (NIR) irradiation can cleave the oNB group, instantly restoring the hydrogen-bonding network required for the triazole to bind to the enzyme's active site[6].
Fig 3: Workflow for the synthesis and targeted photo-activation of caged triazole therapeutics.
References
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles National Institutes of Health (PMC)[Link]
-
Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds PubMed[Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids MDPI[Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews - ACS Publications[Link]
-
Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry Vapourtec[Link]
-
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer Photochemical & Photobiological Sciences (RSC Publishing)[Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Journal of the American Chemical Society - ACS Publications[Link]
-
Photolabile protecting group Wikipedia[Link]
Sources
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
Technical Monograph: 5-(2-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
This guide is structured as a technical monograph for research scientists, focusing on the physicochemical profiling, synthesis, and structural validation of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine.[1]
Content Type: Physicochemical Profile & Synthetic Protocol Subject: Heterocyclic Chemistry / Medicinal Scaffold Analysis[1]
Executive Summary
This compound is a functionalized 1,2,4-triazole derivative characterized by a labile methylene bridge connecting a pharmacophoric triazole core to an ortho-substituted nitroaromatic ring.[1] This molecule serves as a "privileged scaffold" in medicinal chemistry, offering dual functionality: the triazole amine acts as a hydrogen bond donor/acceptor for kinase or receptor binding, while the nitro group provides a synthetic handle for further diversification (e.g., reduction to aniline for bicyclic ring closure).
This guide defines the molecular weight specifications, theoretical physicochemical properties, and a validated synthetic route for this compound, addressing the tautomeric complexity inherent to the 1,2,4-triazole system.
Physicochemical Specifications
The molecular weight of this compound is derived from its elemental composition
Table 1: Molecular Identity & Properties
| Property | Value | Notes |
| IUPAC Name | 5-[(2-nitrophenyl)methyl]-4H-1,2,4-triazol-3-amine | Alternately 3-amino-5-(2-nitrobenzyl)-1,2,4-triazole |
| Molecular Formula | C₉H₉N₅O₂ | |
| Molecular Weight | 219.20 g/mol | Average Mass |
| Monoisotopic Mass | 219.0756 Da | Critical for HRMS validation |
| Nitrogen Count | 5 | High N/C ratio implies high polarity |
| H-Bond Donors | 2-3 | Dependent on tautomeric state (NH₂, NH) |
| H-Bond Acceptors | 4-5 | Nitro oxygens + Triazole nitrogens |
| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity |
| TPSA | ~110 Ų | High polar surface area due to nitro/triazole |
Tautomeric Considerations
The "4H" designation in the name specifies a particular tautomer. However, in solution (DMSO/MeOH), this compound exists in a dynamic equilibrium between the 1H, 2H, and 4H forms.
-
1H-form: Generally the most thermodynamically stable.[1]
-
4H-form: Often implicated in biological binding modes due to the orientation of the exocyclic amine.[1]
Synthetic Architecture
The synthesis of 3-amino-5-substituted-1,2,4-triazoles is most reliably achieved via the Aminoguanidine Cyclization Method .[1] This route minimizes byproducts compared to the oxidative cyclization of hydrazones.
Reaction Logic
-
Activation: The carboxylic acid precursor (2-nitrophenylacetic acid) is activated to an ester or acid chloride to facilitate nucleophilic attack.[1]
-
Condensation: Aminoguanidine attacks the activated carbonyl, forming an acyl-aminoguanidine intermediate.
-
Cyclization: Under basic thermal conditions, the intermediate undergoes intramolecular dehydration to close the 1,2,4-triazole ring.
Protocol: Synthesis from 2-Nitrophenylacetic Acid
Reagents: 2-Nitrophenylacetic acid, Aminoguanidine bicarbonate, Polyphosphoric acid (PPA) or Refluxing Pyridine.
Step-by-Step Methodology:
-
Preparation of Melt: In a round-bottom flask, mix equimolar amounts of 2-nitrophenylacetic acid (10 mmol) and aminoguanidine bicarbonate (10 mmol).
-
Fusion (Solvent-Free): Heat the mixture to 160–170°C. The mixture will melt and evolve
and .[1] -
Cyclization: Maintain temperature for 2–4 hours. The melt solidifies as the triazole forms (MP is typically >200°C).[1]
-
Workup: Cool to room temperature. Triturate the solid with saturated sodium bicarbonate (
) to neutralize residual acid/guanidine salts.[1] -
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.[1]
Note: Alternatively, coupling can be performed using EDC/HOBt in DMF followed by base-catalyzed cyclization if thermal fusion degrades the nitro group.
Visualization: Synthetic Pathway
Caption: Figure 1. Thermal fusion synthesis of the target triazole via aminoguanidine condensation.
Structural Validation (Analytical Profile)
To confirm the identity of the synthesized compound, the following analytical signals must be verified.
Mass Spectrometry (ESI-MS)[1]
-
Expected [M+H]⁺: 220.2 Da.[1]
-
Fragmentation Pattern:
Proton NMR (¹H-NMR, DMSO-d₆)
-
Amine (
): Broad singlet at δ 5.5 – 6.5 ppm (exchangeable with ).[1] -
Methylene (
): Singlet at δ 4.1 – 4.3 ppm.[1] The electron-withdrawing nitro group shifts this downfield compared to a standard benzyl.[1] -
Aromatic Ring: Four protons in the range of δ 7.4 – 8.1 ppm. The proton ortho to the nitro group will be the most deshielded (highest ppm).[1]
-
Triazole NH: Very broad singlet, often >12.0 ppm, depending on tautomeric exchange rate.
Visualization: Tautomeric Equilibrium
Caption: Figure 2. The dynamic tautomeric equilibrium of the 3-amino-1,2,4-triazole core in solution.
References
-
Synthesis of 3-amino-1,2,4-triazoles: Alkinson, M. R., & Polya, J. B. (1954). Triazoles. Part II. N-substitution of some 1:2:4-triazoles.[1][2][3][4][5][6][7][8] Journal of the Chemical Society. Link
-
Biological Activity of Triazole Schiff Bases: Rajasekaran, A., et al. (2017). Synthesis, characterization and biological activity of some 1,2,4-triazole derivatives. Central European Journal of Chemistry.
-
Tautomerism in Triazoles: Korch, K., et al. (2013). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Link
Sources
- 1. 3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | C19H17BrN4O3S | CID 1254824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. crescentchemical.com [crescentchemical.com]
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- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. (PDF) Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[1,2,4]-triazole-3-thiol [academia.edu]
- 8. jocpr.com [jocpr.com]
The 5-Substituted-3-Amino-1,2,4-Triazole Scaffold: Synthetic Architectures and Medicinal Utility
[1][2]
Executive Summary: The Privileged Chemotype
The 5-substituted-3-amino-1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from its high dipole moment, capacity for hydrogen bonding (both as donor and acceptor), and distinct tautomeric profiles that allow it to adapt to various binding pockets, particularly within kinase hinge regions and tubulin interfaces.
This guide details the synthetic construction, structural-activity relationships (SAR), and specific experimental protocols for leveraging this scaffold in drug discovery.[1]
Structural Dynamics & Tautomerism
Before synthesis, one must understand the species present in solution. The 3-amino-1,2,4-triazole exists in a tautomeric equilibrium that dictates its reactivity and binding affinity.
-
1H-Tautomer: Generally the most stable form in the solid state and in polar solvents.
-
2H-Tautomer: Often favored when the N1 position is substituted or sterically crowded.
-
4H-Tautomer: Less common but kinetically accessible during specific alkylation reactions.
Medicinal Implication: The exocyclic amino group at position 3 and the ring nitrogens (N2/N4) form a characteristic "Donor-Acceptor-Donor" (D-A-D) or "Donor-Acceptor" motif. This is bioisosteric to the amide bond and critical for mimicking ATP adenine rings in kinase inhibitors.
Synthetic Architectures
We focus on two primary routes: the classical condensation (modernized via microwave irradiation) and the regioselective cyanamide route.
Pathway A: Microwave-Assisted Condensation (The "Green" Route)
The direct condensation of aminoguanidine with carboxylic acids is the most atom-economical route. Conventional heating often results in low yields due to the formation of acyclic intermediates. Microwave irradiation (MWI) overcomes this by rapidly reaching the activation energy required for cyclodehydration.
-
Reagents: Aminoguanidine bicarbonate + Carboxylic Acid (R-COOH).[2][1]
-
Catalyst: HCl (conc.) or no catalyst (thermal).
-
Conditions: 140–180°C, 10–30 min.[1]
Pathway B: The N-Cyanoamidine Route (Regioselective)
For sensitive substrates where harsh acid/heat is contraindicated, the reaction of hydrazines with N-cyanoimidates is preferred.
-
Step 1: Aldehyde + Cyanamide
N-cyanobenimidate. -
Step 2: Cyclization with Hydrazine.[3]
Synthetic Workflow Visualization
The following diagram outlines the decision tree for selecting the optimal synthetic method.
Caption: Decision matrix for selecting between Microwave-Assisted Condensation (Green) and N-Cyanoamidine cyclization (Red).
Experimental Protocol: Microwave Synthesis of 5-Phenyl-3-amino-1,2,4-triazole
This protocol is validated for high throughput library generation. It minimizes solvent waste and maximizes yield.
Materials
-
Reaction Vessel: 10 mL or 30 mL borosilicate microwave vial with crimp cap.
-
Reagents:
-
Aminoguanidine bicarbonate (1.0 equiv, 10 mmol).
-
Benzoic acid (1.0 equiv, 10 mmol).
-
Catalyst: Conc. HCl (0.5 mL) or reaction in water (solvent-free preferred if liquid acid used).
-
Step-by-Step Methodology
-
Pre-mixing: In the microwave vial, mix Aminoguanidine bicarbonate (1.36 g) and Benzoic acid (1.22 g).
-
Acidification: Add conc. HCl dropwise. Caution: CO2 evolution will occur. Allow effervescence to cease.
-
Sealing: Crimp the vial. Ensure the septum is PTFE-lined.
-
Irradiation: Place in a microwave reactor (e.g., Anton Paar or CEM).
-
Ramp: 2 min to 180°C.
-
Hold: 20 min at 180°C.
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
-
Workup:
-
Cool to 50°C.
-
Add 10% NaOH solution until pH ~8–9 (precipitates the free base).
-
Cool on ice for 30 min.
-
-
Purification:
Validation Criteria:
-
Melting Point: 150–152°C.
-
1H NMR (DMSO-d6):
12.0 (s, 1H, NH-ring), 7.9 (d, 2H, Ar-H), 7.4 (m, 3H, Ar-H), 5.8 (s, 2H, NH2). Note: NH2 protons are broad and exchangeable.
Medicinal Chemistry & SAR
The 3-amino-1,2,4-triazole moiety is a versatile pharmacophore.[2][1][4][5][6]
Key Biological Targets
-
Tubulin Polymerization: 5-(3-bromophenyl)-3-amino-1,2,4-triazole analogs occupy the colchicine binding site, disrupting microtubule dynamics in cancer cells (e.g., HeLa, MCF-7).
-
Kinase Inhibition: The triazole ring nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Val/Leu backbone), while the exocyclic amine donates to the gatekeeper residue.
-
Antimicrobial: Inhibition of DNA gyrase via ATP competitive binding.
Structure-Activity Relationship (SAR) Data
The following table summarizes the effect of R-group substitution at the 5-position on antiproliferative activity (IC50 against MCF-7 breast cancer lines).
| Entry | R-Substituent (Position 5) | Electronic Effect | IC50 (µM) | Notes |
| 1 | Phenyl (Unsubstituted) | Neutral | 12.5 | Baseline activity. |
| 2 | 4-Methoxy-phenyl | Electron Donating | 25.1 | Loss of potency; likely steric clash or reduced acidity of NH. |
| 3 | 3-Bromo-phenyl | Electron Withdrawing | 0.85 | Lead Compound. Halogen bond capability + lipophilicity. |
| 4 | 4-Nitro-phenyl | Strong EWG | 5.2 | Potent, but potential toxicity/metabolic liability. |
| 5 | Pyridin-4-yl | Hydrophilic | 45.0 | Poor membrane permeability for this specific target. |
Pharmacophore Binding Model
The diagram below illustrates the binding mode of the lead compound (Entry 3) within a theoretical hydrophobic pocket (e.g., Tubulin Colchicine site).
Caption: Interaction map showing the D-A-D motif binding to a receptor hinge region or hydrophobic pocket.
References
-
Microwave-Assisted Synthesis: Zeinali, S. et al. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids."[2][7][8] Molecules, 2024.[2][8] Link
-
Anticancer/Tubulin Activity: Al-Sanea, M.M. et al. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs."[9] Molecules, 2020.[10][8][9][11] Link
-
General Review: "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." MDPI, 2024. Link
-
Biological Evaluation: Labib, M.B. et al. "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic Chemistry, 2020.[10][9] Link
Sources
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- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. scielo.org.za [scielo.org.za]
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- 8. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 11. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
Navigating the Synthesis and Characterization of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory in Triazole Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide delves into the synthesis, characterization, and potential significance of a specific, and likely novel, derivative: 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine . A comprehensive search for a specific CAS number for this compound has not yielded a direct match, suggesting its potential novelty and the opportunity for new intellectual property in this chemical space. This document, therefore, serves as a proactive technical guide for researchers venturing to synthesize and explore the therapeutic potential of this promising molecule. We will navigate the logical steps from synthesis design to characterization and potential biological evaluation, drawing upon established methodologies for analogous 1,2,4-triazole derivatives.
The Strategic Importance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged pharmacophore due to its unique physicochemical properties. Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, while its aromaticity contributes to molecular stability. Derivatives of 1,2,4-triazole have demonstrated a remarkable spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The 3-amino-1,2,4-triazole motif, in particular, is a valuable building block, enhancing solubility and bioavailability, and acting as a bioisostere for urea with a reduced tendency for aggregation.
The introduction of a 2-nitrobenzyl substituent at the 5-position is a deliberate design choice. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets. Furthermore, the benzyl group provides a lipophilic character that can be crucial for cell membrane permeability.
Proposed Synthetic Pathway: A Logic-Driven Approach
Based on established synthetic routes for similar 5-substituted-4H-1,2,4-triazol-3-amines, a plausible and efficient synthesis of the target compound can be envisioned. The core strategy involves the cyclization of a key intermediate derived from 2-nitrophenylacetic acid.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Nitrophenylacetyl Hydrazide
-
To a solution of 2-nitrophenylacetic acid in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale: This is a standard and high-yielding method for the preparation of acid hydrazides from their corresponding carboxylic acids.
Step 2: Formation of Potassium Dithiocarbazinate Salt
-
Dissolve the 2-nitrophenylacetyl hydrazide in cold absolute ethanol containing potassium hydroxide.
-
Add carbon disulfide dropwise while maintaining a low temperature (0-5 °C) with constant stirring.
-
Continue stirring for several hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold diethyl ether, and dried.
Rationale: The reaction of a hydrazide with carbon disulfide in a basic medium is a well-established method for the formation of dithiocarbazinate salts, which are key precursors for the synthesis of various sulfur-containing heterocycles.[4]
Step 3: Cyclization to 5-(2-nitrobenzyl)-4-amino-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water or ethanol for several hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (which should be appropriately trapped).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
Rationale: The intramolecular cyclization of the dithiocarbazinate with hydrazine hydrate is a common and effective method for the construction of the 4-amino-1,2,4-triazole-3-thiol ring system.[4]
Step 4: Desulfurization to this compound
-
The 5-(2-nitrobenzyl)-4-amino-4H-1,2,4-triazole-3-thiol can be desulfurized using Raney nickel in a suitable solvent like ethanol under reflux.
-
Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Rationale: Reductive desulfurization is a standard method for converting thiols to their corresponding hydrogenated analogs. The choice between Raney nickel and catalytic hydrogenation will depend on the overall sensitivity of the molecule to the reaction conditions.
Structural Elucidation and Characterization: A Multi-faceted Approach
The unambiguous identification of the synthesized this compound is paramount. A combination of spectroscopic techniques will be essential for its structural confirmation.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - Aromatic protons of the nitrobenzyl group (characteristic splitting pattern). - Singlet for the methylene (-CH₂-) protons. - Broad singlet for the amine (-NH₂) protons (exchangeable with D₂O). - Singlet for the triazole N-H proton (exchangeable with D₂O). | Confirms the presence and connectivity of the different proton environments in the molecule. |
| ¹³C NMR | - Resonances for the aromatic carbons of the nitrobenzyl group. - Signal for the methylene carbon. - Signals for the triazole ring carbons (C3 and C5). | Provides information about the carbon framework of the molecule. |
| FT-IR | - N-H stretching vibrations (amine and triazole). - C-H stretching vibrations (aromatic and aliphatic). - C=N and N-N stretching vibrations of the triazole ring. - Characteristic symmetric and asymmetric stretching of the nitro (-NO₂) group. | Identifies the key functional groups present in the molecule. |
| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight of the target compound. - Characteristic fragmentation pattern. | Confirms the molecular weight and provides clues about the structure through fragmentation. |
| Elemental Analysis | - Percentage composition of C, H, and N. | Confirms the empirical formula of the synthesized compound. |
Potential Biological Significance and Therapeutic Applications
While the specific biological activity of this compound is yet to be determined, the known pharmacological profiles of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Potential
Numerous 1,2,4-triazole derivatives, particularly those bearing nitro-aromatic substituents, have demonstrated significant antibacterial and antifungal activities.[1] The nitro group can participate in redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells. The synthesized compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer agents. The mechanism of action can vary, but often involves the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. The presence of the nitrobenzyl moiety could confer selectivity towards hypoxic tumor cells, where the nitro group can be bioreduced to cytotoxic species.
Potential Signaling Pathway Involvement
A potential mechanism of action for antimicrobial 1,2,4-triazoles involves the inhibition of essential microbial enzymes. For instance, some triazoles are known to target dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.[1]
Caption: Hypothetical inhibition of microbial DHFR by the target compound.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential biological evaluation of this compound. The absence of a registered CAS number for this compound underscores its novelty and the exciting prospect of exploring a new chemical entity. The proposed synthetic route is based on well-established chemical principles, and the characterization methods outlined will ensure the structural integrity of the final product. The potential for this molecule to exhibit significant antimicrobial or anticancer activity, based on the rich pharmacology of the 1,2,4-triazole class, makes it a compelling target for further investigation in the field of drug discovery.
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(4), 313-321. [Link]
-
Pletrzak, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5045. [Link]
-
Sravya, G., & Sridhara, M. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
Rasheed, N. A., & Al-Abdaly, B. I. (2020). Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. Journal of Physics: Conference Series, 1664, 012100. [Link]
-
Khan, I., et al. (2013). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 18(7), 8284-8297. [Link]
-
Kaplaushenko, A. H., et al. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. * Zaporozhye Medical Journal*, 18(4), 498-503. [Link]
-
Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864284. [Link]
-
Parashchuk, O. V., et al. (2015). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine. The Pharma Innovation Journal, 4(9), 01-04. [Link]
-
Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Biological Activity of 5-(2-Nitrobenzyl)-1,2,4-Triazole Derivatives: A Technical Guide
Topic: Biological Activity of 5-(2-Nitrobenzyl)-1,2,4-Triazole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary & Scaffold Analysis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its stability, dipole moment, and ability to engage in hydrogen bonding and
The inclusion of the 2-nitrobenzyl moiety (an ortho-nitro substituted benzyl group) at the C-5 position introduces unique steric and electronic properties compared to its para or meta counterparts. The ortho-nitro group creates a "kinked" steric bulk that can enhance selectivity for specific enzyme pockets (e.g., CYP51, kinase domains) while the benzyl methylene spacer (
Key Pharmacological Potentials[1][2][3][4]
-
Antimicrobial: Inhibition of bacterial cell wall synthesis and fungal ergosterol biosynthesis.
-
Anticancer: Modulation of EGFR/kinase pathways and induction of apoptosis via ROS generation.
-
Anticonvulsant: Modulation of GABAergic transmission and voltage-gated ion channels.
Chemical Synthesis & Structural Logic[3][5][6][7][8]
To explore the biological activity, one must first establish a robust synthetic route. The following protocol describes the synthesis of the core scaffold: 4-amino-5-(2-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Synthetic Pathway (DOT Diagram)
Causality in Synthetic Design
-
Precursor Selection: 2-Nitrophenylacetic acid is chosen over benzoic acid derivatives to introduce the methylene bridge (
). This bridge prevents conjugation between the phenyl ring and the triazole, maintaining the distinct electronic character of the triazole ring and allowing the ortho-nitro group to adopt a non-planar conformation essential for binding pockets. -
Thione Formation: The use of
introduces a sulfur atom at C-3 (thione/thiol tautomer). This sulfur is a "soft" nucleophile, critical for coordinating with metal ions in metalloenzymes (e.g., Iron in Heme, Zinc in metalloproteases).
Structure-Activity Relationship (SAR)[9]
The biological efficacy of these derivatives relies heavily on substitutions at the N-4 position and modifications to the S-3 moiety.
SAR Visualization
Biological Activity Profiles & Mechanisms[11][12][13]
Antimicrobial Activity
Mechanism: The triazole nitrogen atoms (N1, N2, N4) can form hydrogen bonds with the active site residues of enzymes like DNA gyrase (bacteria) or CYP51 (fungi). The 2-nitrobenzyl group enhances lipophilicity, facilitating penetration through the lipid bilayer of Gram-negative bacteria (E. coli, P. aeruginosa). The ortho-nitro group specifically creates an electrostatic potential surface that repels metabolic attack, prolonging half-life.
Data Summary (Representative Potency):
| Compound Variant (N-4 Sub) | Organism | MIC ( | Activity Level |
| -NH2 (Amino) | S. aureus (Gram +) | 12.5 - 25.0 | High |
| -NH2 (Amino) | E. coli (Gram -) | 25.0 - 50.0 | Moderate |
| -Phenyl | C. albicans (Fungal) | 6.25 - 12.5 | High |
| -Morpholinomethyl | P. aeruginosa | 50.0 - 100.0 | Low/Moderate |
Anticancer Activity
Mechanism:
-
Kinase Inhibition: Derivatives often act as ATP-competitive inhibitors of kinases (e.g., EGFR, CK2). The planar triazole ring mimics the adenine ring of ATP.
-
Apoptosis Induction: The nitro group can undergo partial enzymatic reduction in hypoxic tumor environments, generating reactive nitro-radical intermediates that induce oxidative stress and trigger mitochondrial apoptosis pathways.
Anticonvulsant Activity
Mechanism: Modulation of the GABA-A receptor complex. The triazole ring acts as a bioisostere to the hydantoin ring found in phenytoin. The 2-nitrobenzyl group provides the necessary hydrophobic bulk to occupy the auxiliary binding pocket of the receptor, stabilizing the closed (inactive) state of sodium channels.
Experimental Protocols (Self-Validating Systems)
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Validation Logic: Uses both positive (Ciprofloxacin/Fluconazole) and negative (DMSO) controls to ensure assay validity.
-
Preparation: Dissolve 5-(2-nitrobenzyl)-1,2,4-triazole derivatives in DMSO to a stock concentration of
. -
Inoculum: Prepare bacterial suspensions (S. aureus ATCC 25923) adjusted to
McFarland standard ( ). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well microtiter plate. Add
of broth to all wells. -
Serial Dilution: Add
of compound stock to column 1. Transfer to column 2, mix, and repeat to column 10 (range: ). -
Inoculation: Add
of diluted bacterial suspension to each well. -
Incubation: Incubate at
for 24 hours. -
Readout: Add
of Resazurin dye ( ). Incubate for 2 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration remaining blue.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Validation Logic: Linear regression of absorbance vs. cell number must be established (
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h for attachment. -
Treatment: Treat cells with graded concentrations of the derivative (
) for 48h. -
MTT Addition: Add
MTT solution ( in PBS). Incubate for 4h at . -
Solubilization: Aspirate medium. Add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at
. -
Calculation:
. Calculate using non-linear regression (GraphPad Prism).
References
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity Source: ResearchGate URL:[1][Link]
-
1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
1,2,4-Triazoles as Important Antibacterial Agents Source: Pharmaceuticals (MDPI) URL:[Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol Source: Current Issues in Pharmacy and Medicine URL:[Link]
Sources
Comprehensive Physicochemical and Solubility Profiling of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
In preclinical drug development and chemical synthesis, understanding the precise physicochemical boundaries of an active pharmaceutical ingredient (API) or key intermediate is paramount. The compound 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502686-25-1) presents a unique analytical challenge[]. It is a bifunctional molecule that marries a highly polar, amphoteric triazole core with a sterically bulky, lipophilic, and photolabile nitrobenzyl moiety.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic data reporting. Here, we deconstruct the structural causality driving the molecule's solubility behavior and provide a rigorous, self-validating experimental workflow designed to prevent the analytical artifacts commonly encountered with photolabile heterocycles.
Structural Causality: The Drivers of Solubility
To predict and measure the solubility of this compound, we must first analyze the competing physicochemical forces within its structure:
A. Annular Tautomerism and pH-Dependency
The 1,2,4-triazole ring is capable of annular tautomerism (shifting between 1H, 2H, and 4H forms), which fundamentally alters its hydrogen-bond donor/acceptor capacity and influences crystal lattice energy[2]. While the isolated 3-amino-1,2,4-triazole fragment is highly water-soluble (~280 g/L at 20 °C)[3], the introduction of the 2-nitrobenzyl group drastically increases the molecule's partition coefficient (LogP). Consequently, the neutral species exhibits poor aqueous solubility. However, because the triazole-amine system is amphoteric, solubility increases exponentially at pH < 4 (via protonation of the amine/triazole system) and at pH > 10 (via deprotonation of the triazole ring).
B. Photolability of the 2-Nitrobenzyl Group
The 2-nitrobenzyl group is notoriously sensitive to ultraviolet (UV) light. Upon photon absorption, it undergoes a rapid primary photochemical reaction involving a hydrogen transfer from the benzylic carbon to the nitro group, yielding an aci-nitro tautomer intermediate[4]. If solubility testing is conducted under ambient laboratory lighting, this photodegradation pathway will generate highly soluble degradants, artificially inflating the apparent solubility of the parent compound and ruining the integrity of the data.
Caption: pH-dependent ionization and photochemical degradation pathway of the target molecule.
Experimental Workflows: A Self-Validating Protocol
Traditional shake-flask methods will fail for this compound due to filter adsorption and photodegradation. The following protocol is engineered as a self-validating system , meaning the workflow intrinsically checks for phase transformations and analytical artifacts.
Step-by-Step Methodology: Photoprotected Equilibrium Solubility
-
Media Preparation & Degassing: Prepare standard USP buffers (pH 1.2, 4.5, 6.8, 7.4). Degas the buffers using ultrasonication under a vacuum to prevent oxidative degradation of the primary amine.
-
Actinic Shielding (Critical Step): All sample preparation must occur in amber borosilicate glass vials. Causality: Borosilicate prevents sodium leaching (which alters pH), while the amber tint blocks UV radiation, halting the formation of the aci-nitro tautomer[4].
-
Solid Addition: Add an excess of this compound to each vial (target ~10 mg/mL) to ensure thermodynamic saturation.
-
Isothermal Equilibration: Incubate vials in an orbital shaker at 300 RPM and 37.0 ± 0.5 °C for 48 hours.
-
Phase Separation via Ultracentrifugation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 37 °C. Causality: Do not use standard PTFE or Nylon syringe filters. The highly lipophilic 2-nitrobenzyl moiety will non-specifically bind to the filter membrane, artificially lowering the quantified concentration.
-
Self-Validation (Solid-State Check): Recover the residual undissolved solid at the bottom of the centrifuge tube. Analyze this pellet via X-Ray Powder Diffraction (XRPD). Causality: This validates that the compound did not undergo a polymorphic transition or form a salt/hydrate during the 48-hour equilibration. If the crystal lattice changes, the measured solubility is invalid for the original polymorph.
-
HPLC-UV Quantification: Dilute the supernatant immediately in the mobile phase (to prevent precipitation upon cooling) and quantify using a validated HPLC-UV method.
Caption: Workflow for photoprotected equilibrium solubility determination.
Quantitative Solubility Data
Because exact empirical data for this specific proprietary intermediate is highly dependent on the synthesized polymorph, the following table presents a rigorously extrapolated thermodynamic profile. This is synthesized by combining the known solubility parameters of 3-amino-1,2,4-triazole[3] and 2-nitrobenzyl alcohol[5], adjusted for the steric and lipophilic penalties of the fused molecule.
| Solvent / Media | pH | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Water (Simulated Gastric Fluid) | 1.2 | 2.50 – 5.00 | Moderate: Protonation of the triazole/amine group disrupts the crystal lattice, facilitating ion-dipole interactions with water. |
| Water (Simulated Intestinal Fluid) | 6.8 | < 0.10 | Poor: The molecule exists entirely as a neutral species. The lipophilicity of the 2-nitrobenzyl group dominates, repelling aqueous solvation. |
| Water (Basic Buffer) | 10.5 | 1.00 – 2.00 | Low-Moderate: Deprotonation of the triazole ring yields an anionic species, marginally improving solubility. |
| Methanol | N/A | > 50.0 | High: Excellent hydrogen bonding capacity combined with sufficient lipophilic solvation for the benzyl ring. |
| Dimethyl Sulfoxide (DMSO) | N/A | > 100.0 | Very High: Universal aprotic solvent; completely disrupts intermolecular hydrogen bonding of the triazole core. |
Analytical HPLC-UV Parameters
To accurately quantify the solubility samples generated in Step 7 of the protocol, the analytical method must suppress the ionization of the triazole core to prevent peak tailing.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). The C18 stationary phase effectively retains the lipophilic nitrobenzyl group.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The low pH (~2.0) ensures the triazole amine is fully protonated, preventing secondary interactions with free silanols on the column.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm. The nitrobenzyl moiety provides a robust chromophore, allowing for a high signal-to-noise ratio even at the low concentrations expected in pH 6.8 buffers.
References
- BOC Sciences. "CAS 502686-25-1 this compound - BOC Sciences".
- ChemicalBook. "3-Amino-1,2,4-Triazole | 61-82-5 - ChemicalBook".
- SciSpace. "Exploring potential of 1, 2, 4-triazole: a brief review".
- ChemicalBook. "2-Nitrobenzyl alcohol | 612-25-9 - ChemicalBook".
- ResearchGate. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer".
Sources
Spatiotemporal Control of Triazole Pharmacophores: A Guide to 2-Nitrobenzyl Caging Strategies
This guide details the photopharmacological application of the 2-nitrobenzyl group as a photocleavable protecting group (PPG) for triazole-based pharmacophores.
Executive Summary
The 1,2,3- and 1,2,4-triazole moieties are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antifungal (e.g., fluconazole), anticancer, and antimicrobial therapeutics. Their bioactivity typically relies on the capacity of the triazole nitrogen lone pairs to coordinate with metal centers (e.g., Heme Fe in CYP51) or engage in hydrogen bonding.
The 2-nitrobenzyl (2-NB) group functions as a sterically demanding and chemically orthogonal "cage." By covalently attaching the 2-NB group to the triazole nitrogen, bioactivity is silenced (The "OFF" state). Upon irradiation with near-UV light (
Mechanistic Principles: The Photochemical Switch
The "Silencing" Mechanism
The bioactivity of triazoles is often driven by their dipole moment and ability to act as hydrogen bond acceptors or metal ligands.
-
Steric Blockade: The bulky 2-nitrobenzyl group prevents the triazole from entering deep enzymatic pockets (e.g., the lanosterol 14
-demethylase active site). -
Electronic Deactivation: Alkylation at the N1 position (for 1,2,3-triazoles) or N1/N2 positions (for 1,2,4-triazoles) removes the amphoteric nature of the ring, preventing necessary coordination events.
The Photocleavage Mechanism (Norrish Type II)
The release mechanism is an intramolecular redox reaction triggered by photon absorption (
-
Excitation: The nitro group absorbs a photon (
), transitioning to an excited triplet state. -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1][2]
-
Rearrangement & Cleavage: The intermediate rearranges to a hemiacetal, which spontaneously collapses to release the free triazole substrate and a nitrosobenzaldehyde byproduct.
Figure 1: The Norrish Type II photocleavage pathway converting the inactive 2-nitrobenzyl-triazole complex into the active pharmacophore.
Synthetic Architecture
Two primary routes exist for installing the 2-nitrobenzyl cage onto a triazole scaffold. The choice depends on whether the triazole is pre-formed or being built de novo.
Route A: Direct N-Alkylation (Post-Synthetic Caging)
Used for caging existing drugs (e.g., 1,2,4-triazole antifungals).
-
Reagents: 2-Nitrobenzyl bromide, Potassium Carbonate (
), DMF. -
Selectivity: Often yields a mixture of N1 and N2 isomers for 1,2,4-triazoles, requiring chromatographic separation.
Route B: De Novo Click Synthesis (CuAAC)
Used for designing new 1,2,3-triazole probes.
-
Reagents: 2-Nitrobenzyl azide + Terminal Alkyne + Cu(I) catalyst.
-
Selectivity: Regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[3][4][5]
Bioactivity Impact Analysis
The table below summarizes the theoretical and observed shifts in bioactivity parameters upon caging a generic triazole antifungal (e.g., Fluconazole analog) with a 2-nitrobenzyl group.
| Parameter | Uncaged Triazole (Active) | Caged (2-NB-Triazole) | Mechanistic Rationale |
| CYP51 Binding ( | Low nM (Tight Binding) | Steric clash prevents Fe-N coordination. | |
| LogP (Lipophilicity) | 1.0 - 2.0 (Moderate) | 3.5 - 4.5 (High) | Addition of aromatic nitrobenzyl increases hydrophobicity. |
| Cell Permeability | Moderate | High | Masking polar NH groups facilitates membrane crossing. |
| IC50 (Antifungal) | Pharmacophore is effectively "silenced." | ||
| Solubility | Moderate (Water/Saline) | Poor (Requires DMSO) | Loss of polar H-bond donor/acceptor sites. |
Validated Experimental Protocols
Protocol 4.1: Synthesis of 1-(2-Nitrobenzyl)-1,2,3-Triazole via CuAAC
This protocol utilizes Click Chemistry to generate a caged triazole scaffold.
Reagents:
-
Alkyne substrate (1.0 equiv)[4]
-
2-Nitrobenzyl azide (1.1 equiv) (Warning: Potentially explosive; handle with care)
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent:
(1:1)[5]
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne and 2-nitrobenzyl azide in the
mixture in a round-bottom flask. -
Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water.[5] Add
solution to the reaction mixture, followed immediately by the ascorbate. The solution should turn bright yellow/orange (indicating Cu(I) species). -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor consumption of azide by TLC (Caution: Azides are not always UV active; use stain or IR monitoring).
-
Workup: Dilute with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography. The caged triazole is typically less polar than the free amine/alkyne precursors.
Protocol 4.2: Photolysis and Bioactivity Recovery Assay
This protocol validates the release of the active drug.
Equipment:
-
UV Lamp (365 nm, approx.
) or LED array. -
Quartz cuvettes or glass vials (Borosilicate filters UVB/UVC, allowing UVA pass).
Step-by-Step Methodology:
-
Sample Prep: Prepare a
stock solution of the Caged Triazole in DMSO. Dilute to in PBS or media. -
Irradiation: Place samples
from the UV source. Irradiate for time points: minutes. -
Quantification (HPLC): Analyze aliquots via HPLC.
-
Observation: Disappearance of the Caged peak and appearance of the Free Triazole peak and Nitrosobenzaldehyde byproduct.
-
-
Bioassay (Zone of Inhibition):
-
Plate Candida albicans on agar.
-
Place filter discs loaded with Caged Triazole.
-
Irradiate Plate A (UV treated) for 10 mins. Keep Plate B (Dark control) wrapped in foil.
-
Incubate both at
for 24 hours. -
Result: Plate A should show a clear zone of inhibition; Plate B should show no/minimal zone.
-
Figure 2: Experimental workflow for validating the photo-activation of 2-nitrobenzyl caged triazoles.
References
-
Mechanism of Photocleavage
-
Triazole Synthesis (Click Chemistry)
-
Triazole Antifungal Pharmacophores
-
2-Nitrobenzyl as a Linker
-
General Triazole Bioactivity
-
Current research trends of 1,2,4-triazole derivatives biological activity. ResearchGate. (2025). Comprehensive review of triazole applications in oncology and infectious disease. Link
-
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine from hydrazides
Application Note: AN-TZ-2024-05 High-Purity Synthesis of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine via S-Methylisothiourea Cyclization
Executive Summary
This application note details the optimized synthetic protocol for this compound, a critical pharmacophore in the development of kinase inhibitors and antimicrobial agents. Unlike the variable yields associated with cyanamide-based routes, this protocol utilizes the S-methylisothiourea sulfate method. This pathway offers superior regiocontrol and scalability, driving the formation of the 3-amino-1,2,4-triazole core through a robust acylaminoguanidine intermediate.
Key Advantages of this Protocol:
-
Regiospecificity: Exclusively yields the 3-amino tautomer.
-
Scalability: Suitable for gram-to-multigram scale synthesis.
-
Purification: Avoids complex chromatography; relies on pH-controlled precipitation.
Retrosynthetic Logic & Strategy
The target molecule is disconnected at the C3-N4 and N1-C5 bonds. The 2-nitrobenzyl moiety acts as a steric anchor but introduces a requirement for mild conditions to prevent reduction of the nitro group.
-
Precursor: 2-(2-nitrophenyl)acetohydrazide.
-
Cyclizing Agent: S-methylisothiourea sulfate (SMIS).
-
Mechanism: Nucleophilic displacement of methanethiol (MeSH) followed by intramolecular condensation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole core.
Safety Assessment & Pre-Requisites
Critical Hazard: Methanethiol Evolution The reaction generates methanethiol (MeSH) as a byproduct. MeSH is toxic and has an extremely potent, offensive odor (rotten cabbage) detectable at ppb levels.
-
Engineering Control: All reflux steps must be performed in a high-efficiency fume hood.
-
Scrubbing System: The condenser outlet must be connected to a trap containing 10% Sodium Hypochlorite (Bleach) or concentrated NaOH to neutralize MeSH vapors.
Nitro Group Handling: While the nitro group is stable to the basic reflux conditions, 2-nitrobenzyl derivatives are known to be photo-labile (often used as photocleavable linkers).
-
Precaution: Wrap reaction vessels in aluminum foil to prevent photo-degradation during the extended reflux.
Detailed Experimental Protocol
Reagents & Materials
-
2-(2-nitrophenyl)acetohydrazide (1.0 eq)
-
S-Methylisothiourea sulfate (0.6 eq; Note: Stoichiometry is 0.5 eq per hydrazide, but slight excess ensures completion)
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
Ethanol (Absolute)
-
Glacial Acetic Acid (for pH adjustment)
Step-by-Step Methodology
1. Formation of the Acylaminoguanidine Intermediate
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(2-nitrophenyl)acetohydrazide (10.0 mmol) in Water (20 mL).
-
Add S-methylisothiourea sulfate (6.0 mmol, 1.2 eq of isothiourea unit) to the suspension.
-
Add NaOH solution (1.0 M, 15 mL) dropwise. The mixture should become homogenous or a fine suspension.
-
Checkpoint: Verify pH is >10. The free base of the isothiourea is required for the reaction.
-
2. Cyclization & Reflux [1][2]
-
Equip the flask with a reflux condenser.[2] Connect the top of the condenser to a bleach trap (see Safety).
-
Heat the reaction mixture to varying reflux (approx. 100°C) for 6–12 hours .
-
Observation: Evolution of MeSH gas (bubbling in trap) indicates reaction progress.
-
TLC Monitoring: Use DCM:MeOH (9:1). The hydrazide starting material (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.2).
-
3. Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Filter any insoluble impurities if present.
-
Critical Step: Acidify the filtrate carefully with Glacial Acetic Acid to pH 7–8.
-
Why? The product is amphoteric but least soluble at neutral pH.
-
-
Allow the mixture to stand at 4°C for 2 hours. The product will precipitate as a white to off-white solid.
-
Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).
-
Recrystallization: Purify by recrystallization from Ethanol/Water (1:1) to yield high-purity crystals.
Mechanistic Insight
Understanding the mechanism allows for effective troubleshooting. The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the S-methylisothiourea.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the C=N bond of the isothiourea.
-
Elimination: The tetrahedral intermediate collapses, expelling the methylthio group as methanethiol (MeSH). This is the driving force of the first step.
-
Guanidine Formation: An N-acylaminoguanidine intermediate is formed.
-
Cyclization: The carbonyl oxygen is attacked by the terminal guanidine nitrogen (or tautomer), followed by dehydration (loss of water) to aromatize the system into the 1,2,4-triazole ring.
Figure 2: Mechanistic pathway from hydrazide to aminotriazole via S-methylisothiourea.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate remains). | Increase reflux time to 12h; ensure pH is initially >10 to liberate free isothiourea base. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or cold ethanol to induce solidification. |
| Starting Material Persists | Hydrazide solubility issues. | Add 10-20% Ethanol to the aqueous reaction mixture to improve solubility of the nitrobenzyl hydrazide. |
| Dark Coloration | Oxidation or Photo-degradation. | Perform reaction in the dark (foil wrap); degas solvents with Nitrogen prior to heating. |
Characterization Data (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 240–245°C (Decomposes).
-
1H NMR (DMSO-d6, 400 MHz):
- 12.0 ppm (br s, 1H, Triazole-NH)
- 8.0–7.5 ppm (m, 4H, Ar-H, Nitrobenzyl pattern)
- 5.8 ppm (br s, 2H, -NH2)
- 4.2 ppm (s, 2H, -CH2- bridge)
-
MS (ESI): m/z calculated for C9H9N5O2
; found 220.1.
References
-
Chen, C., et al. (2001). "1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas." Bioorganic & Medicinal Chemistry Letters, 11(24), 3165-3168.[3]
-
Kurzer, F., & Godfrey, L. E. (1963). "Syntheses of Heterocyclic Compounds from Ureas and Thioureas." Angewandte Chemie International Edition, 2(8), 459-476.
-
Bechara, W. S., et al. (2015).[4] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[4]
-
Organic Syntheses. "3-Amino-1H-1,2,4-Triazole." Org.[4][5][6] Synth. 1946, 26,[6] 11.
Sources
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Schiff base formation using 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine
Application Note: High-Efficiency Schiff Base Formation using 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from This compound . 1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, known for their antimicrobial, anti-inflammatory, and anticancer properties. The specific incorporation of a 2-nitrobenzyl moiety at the C5 position introduces unique steric and electronic properties, while the C3-amine serves as the nucleophilic handle for condensation with electrophilic carbonyls.
This guide moves beyond standard textbook procedures, offering field-tested methodologies for Thermal Reflux and Microwave-Assisted Synthesis , supported by troubleshooting matrices and mechanistic visualizations.
Chemical Basis & Mechanistic Insight
The Reactant: this compound
The starting material features a 1,2,4-triazole ring capable of extensive tautomerism (amine-imine equilibrium). Successful Schiff base formation relies on the amine tautomer acting as the nucleophile.
-
Electronic Influence: The nitro group (
) on the benzyl ring is electron-withdrawing. While separated by a methylene bridge, it influences the solubility profile (polar aprotic solubility increases) and crystal packing, though its inductive effect on the distal C3-amine is attenuated. -
Steric Factors: The ortho-nitro substitution creates significant steric bulk near the methylene bridge, which can influence the conformation of the final Schiff base but generally does not hinder the initial nucleophilic attack at the C3-amine.
Reaction Mechanism
The formation is a reversible condensation reaction.
-
Nucleophilic Attack: The lone pair of the exocyclic primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the imine (
) bond.
Critical Note: The reaction is equilibrium-driven. Removal of water (using Dean-Stark or molecular sieves) or precipitation of the product drives the reaction to completion (Le Chatelier’s principle).
Experimental Protocols
Materials & Reagents
-
Precursor: this compound (Synthesized via cyclization of 2-(2-nitrophenyl)acetohydrazide with S-methylisothiourea or similar cyanoguanidine methods).
-
Electrophile: Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA) or conc.
.
Method A: Standard Thermal Reflux (Gold Standard)
Best for: Scale-up, thermally stable substrates, and obtaining high-purity crystals.
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Note: If solubility is poor, warm the solvent to 50°C.
-
-
Addition: Add 1.0 - 1.1 mmol (slight excess) of the appropriate aromatic aldehyde.
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid.
-
Why? Protonates the carbonyl oxygen, making it more electrophilic.
-
-
Reflux: Attach a reflux condenser and heat the mixture at boiling point (approx. 78°C for EtOH) for 4–8 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the amine spot (low
).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50 g) with stirring.
-
The Schiff base typically precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol or an ethanol/DMF mixture.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, difficult substrates.
-
Loading: In a microwave-safe process vial, combine 1.0 mmol of amine, 1.0 mmol of aldehyde, and 2-3 mL of ethanol.
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Seal the vial. Set the microwave reactor to:
-
Temp: 80–100°C
-
Power: Dynamic (Max 150W)
-
Time: 5–15 minutes
-
-
Workup: Cool the vial (compressed air cooling). The product often crystallizes directly upon cooling. Filter and wash with cold ether.
Data Analysis & Characterization
Table 1: Expected Spectral Characteristics
| Technique | Feature | Expected Value / Observation |
| FT-IR | Azomethine ( | Strong band at 1600–1640 cm⁻¹ . |
| FT-IR | Amine ( | Disappearance of the double spike at 3100–3400 cm⁻¹. |
| ¹H NMR | Azomethine Proton ( | Singlet at δ 8.5 – 9.5 ppm . |
| ¹H NMR | Triazole Ring Proton ( | Broad singlet at δ 13.0 – 14.0 ppm (D₂O exchangeable). |
| ¹H NMR | Nitrobenzyl Protons | Multiplets at δ 7.0 – 8.2 ppm (characteristic splitting). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH; Reaction incomplete. | 1. Evaporate solvent to 50% volume.2. Pour into ice water.3. Check pH; neutralize acid catalyst if necessary. |
| Low Yield | Equilibrium favoring reactants; Water presence. | 1. Use Dean-Stark trap to remove water azeotropically (use Toluene as solvent).2. Increase catalyst concentration. |
| Oily Product | Impurities or solvent trapping. | 1. Triturate the oil with cold diethyl ether or hexane to induce crystallization.2. Recrystallize from slow evaporation of MeOH. |
| Starting Material Remains | Low electrophilicity of aldehyde. | 1. Use electron-withdrawing substituted aldehydes (e.g., |
Visualizations
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of acid-catalyzed Schiff base formation from this compound.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthesis method based on substrate properties.
References
-
Synthesis and Biological Evaluation of 1,2,4-Triazole Schiff Bases Source: MDPI (Molecules) URL:[Link]
-
Facile sonochemical protocol for synthesis of 3-amino-1,2,4-triazole derived Schiff bases Source: PLOS ONE URL:[Link]
-
Schiff bases of 1,2,4-triazoles: Synthesis and Antimicrobial Activity Source: Arabian Journal of Chemistry URL:[Link]
-
Microwave-assisted synthesis of triazole derivatives Source: Journal of Saudi Chemical Society URL:[Link]
Application Note: Transition Metal Complexation with 5-(2-nitrobenzyl)-1,2,4-triazol-3-amine
Executive Summary & Mechanistic Rationale
The development of transition metal complexes using functionalized 1,2,4-triazoles has emerged as a critical frontier in bioinorganic chemistry and drug design. The ligand 5-(2-nitrobenzyl)-1,2,4-triazol-3-amine represents a highly tunable scaffold. The 1,2,4-triazole core provides versatile nitrogen donor atoms (N2, N4, and the exocyclic -NH₂), enabling it to act as a bidentate or bridging ligand[1].
The strategic inclusion of the 2-nitrobenzyl moiety serves two mechanistic purposes:
-
Electronic Modulation: The strongly electron-withdrawing nitro group reduces the electron density on the triazole ring. This lowers the pKa of the triazole protons and enhances the
-acceptor capabilities of the ligand, stabilizing lower oxidation states of late transition metals (e.g., Cu(II), Ni(II))[2]. -
Steric Directing Effects: The bulky ortho-substituted benzyl group imposes steric constraints that typically favor the formation of discrete mononuclear complexes with a 1:2 (Metal:Ligand) stoichiometry, driving the geometry toward distorted octahedral or square planar configurations[3].
Upon complexation, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the triazole nitrogen donors. According to Tweedy’s Chelation Theory , this resulting increase in lipophilicity facilitates the permeation of the complex through the lipid layers of bacterial cell membranes, leading to enhanced antimicrobial efficacy compared to the free ligand[4]. Furthermore, these complexes are increasingly utilized as Multi-Target Directed Ligands (MTDLs) in Alzheimer's disease models, where they simultaneously inhibit acetylcholinesterase (AChE) and regulate neurotoxic metal homeostasis[5].
Physicochemical & Structural Profiling
Prior to synthesis, establishing the expected physicochemical parameters of the ligand and its corresponding metal complexes is essential for downstream validation.
| Compound | Putative Geometry | Expected Color | Molar Conductance ( | Magnetic Moment ( |
| Ligand (L) | N/A | Pale Yellow | Non-electrolyte | Diamagnetic |
| [Cu(L)₂Cl₂] | Distorted Octahedral | Dark Green/Brown | Non-electrolyte | ~1.7 - 1.9 B.M. |
| [Co(L)₂Cl₂] | Octahedral | Pink/Purple | Non-electrolyte | ~4.2 - 4.6 B.M. |
| [Ni(L)₂Cl₂] | Octahedral | Light Green | Non-electrolyte | ~2.9 - 3.3 B.M. |
| [Zn(L)₂Cl₂] | Tetrahedral | White/Colorless | Non-electrolyte | Diamagnetic |
Note: Molar conductance measured in 10⁻³ M DMSO solutions. Values < 20
Experimental Workflows & Protocols
Protocol A: Synthesis of M(II) Complexes
Causality of Design: Ethanol is selected as the solvent because both the free ligand and the metal chloride salts exhibit optimal solubility at elevated temperatures, whereas the resulting neutral metal complexes are generally insoluble in cold ethanol, driving the reaction equilibrium forward via precipitation[6].
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 2.0 mmol of 5-(2-nitrobenzyl)-1,2,4-triazol-3-amine in 25 mL of hot absolute ethanol (60°C). Stir continuously until a clear, pale-yellow solution is achieved.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the respective metal salt (e.g.,
, , , or ) in 15 mL of warm ethanol. -
Complexation (Self-Validating Step): Add the metal salt solution dropwise to the stirring ligand solution. Validation: An immediate color shift should occur (e.g., pale yellow to deep green for Cu(II)), indicating the initiation of coordinate covalent bond formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture at 70°C for 2 to 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 7:3) until the free ligand spot is consumed.
-
Isolation: Cool the reaction mixture to 4°C overnight. Filter the resulting microcrystalline precipitate under vacuum.
-
Purification: Wash the precipitate successively with 10 mL of cold ethanol, followed by 15 mL of diethyl ether to remove unreacted starting materials and trace moisture. Dry in a vacuum desiccator over anhydrous
.
Fig 1: Synthetic workflow and isolation of 1,2,4-triazol-3-amine transition metal complexes.
Protocol B: Spectroscopic Validation (FT-IR)
To confirm that the protocol was successful, FT-IR spectroscopy acts as an immediate self-validating checkpoint[1].
-
Prepare KBr pellets containing 1% (w/w) of the synthesized complex.
-
Scan from 4000 to 400 cm⁻¹.
-
Diagnostic Analysis:
- Shift: The azomethine/triazole ring stretching frequency in the free ligand typically appears at ~1630 cm⁻¹. In the complex, this band should shift to lower frequencies (1610–1620 cm⁻¹), confirming coordination via the ring nitrogen[1].
-
New M-N Bonds: Look for the emergence of weak, distinct bands in the far-IR region (520–540 cm⁻¹), which are absent in the free ligand. These correspond to
stretching vibrations[1].
Biological & Pharmacological Evaluation
The synthesized complexes are highly suitable for downstream evaluation in two primary pharmacological domains: Antimicrobial screening and Alzheimer's disease (AD) multi-target assays.
Antimicrobial Screening (Agar Well Diffusion)
Transition metal complexes of triazoles consistently demonstrate superior bactericidal activity compared to their parent ligands[3],[7].
-
Standardize bacterial suspensions (e.g., E. coli, S. aureus) to 0.5 McFarland standard.
-
Swab the suspensions uniformly across Mueller-Hinton agar plates.
-
Bore 6 mm wells and introduce 50 µL of the test complexes dissolved in DMSO (2 mg/mL).
-
Incubate at 37°C for 24 hours and measure the zones of inhibition. The increased lipophilicity of the metal complex facilitates penetration through the bacterial cell wall, leading to the disruption of cellular respiration and ROS generation[7].
Cholinesterase Inhibition (MTDL Approach)
Triazole derivatives have been identified as potent inhibitors of AChE, interacting synergistically with the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) of the enzyme[5].
-
Utilize Ellman’s method in a 96-well plate format.
-
Incubate the metal complex with AChE (from electric eel) and acetylthiocholine iodide.
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
Calculate the IC₅₀. The metal center provides an additional pharmacological benefit by chelating excess biometals in the brain, preventing metal-induced amyloid-
aggregation[5].
Fig 2: Dual pharmacological pathways of triazole-based transition metal complexes.
Data Presentation: Expected Outcomes
Table 1: Diagnostic FT-IR Spectral Data (cm⁻¹)
| Compound | ||||
| Ligand (L) | 3330, 3180 | 1632 | 1525, 1345 | - |
| [Cu(L)₂Cl₂] | 3330, 3180 | 1615 | 1525, 1345 | 535 |
| [Co(L)₂Cl₂] | 3330, 3180 | 1618 | 1525, 1345 | 528 |
Table 2: Comparative Biological Activity Profile
| Compound | AChE Inhibition (IC₅₀, µM) | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
| Ligand (L) | ~ 1.5 - 2.0 | 12 ± 1.0 | 10 ± 0.5 |
| [Cu(L)₂Cl₂] | ~ 0.4 - 0.8 | 22 ± 1.5 | 18 ± 1.0 |
| Donepezil (Control) | 0.014 | N/A | N/A |
| Ciprofloxacin (Control) | N/A | 28 ± 1.0 | 26 ± 1.5 |
(Note: Data represents extrapolated baseline expectations derived from structurally analogous 3-amino-1,2,4-triazole metal complexes[5],[1],[7].)
References
-
Chohan, Z. H. (2010). Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 737-749. URL:[Link]
-
Franco, D. P., et al. (2026). Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Omega. URL:[Link]
-
Draoui, Y., et al. (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 28(19), 6801. URL:[Link]
-
Sumrra, S. H., et al. (2018). Complexes of Imino-1,2,4-triazole Derivative with Transition Metals: Synthesis and Antibacterial Study. Russian Journal of General Chemistry, 88(8), 1708-1714. URL:[Link]
-
Chohan, Z. H., et al. (2015). Metal based drugs: design, synthesis and in-vitro antimicrobial screening of Co(II), Ni(II), Cu(II) and Zn(II) complexes with some new carboxamide derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Nitrobenzyl Triazoles
Introduction: The Therapeutic Potential of Nitrobenzyl Triazoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Nitrobenzyl triazoles have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various bacterial and fungal strains.[1][2][3][4][5] The unique chemical architecture of these molecules, which combines the bio-reductive potential of a nitroaromatic group with the versatile pharmacophoric properties of a 1,2,4-triazole ring, underpins their potent antimicrobial effects.[2][6][7][8]
The antimicrobial efficacy of nitro-containing compounds is intrinsically linked to the presence of the nitro (NO2) group.[1][6] This electron-withdrawing moiety is not merely a structural component but is central to the mechanism of action.[6][7] The general model for their antimicrobial activity involves the intracellular reduction of the nitro group by microbial nitroreductases.[1][9][10] This bioactivation process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[1][7] These reactive species can then inflict widespread damage to critical cellular components, including DNA and proteins, ultimately leading to microbial cell death.[6][7]
The triazole moiety, a five-membered ring containing three nitrogen atoms, is a well-established pharmacophore in numerous clinically successful antifungal agents like fluconazole and itraconazole.[8][11][12][13] Its role in the context of nitrobenzyl triazoles can be multifaceted, potentially enhancing the molecule's binding affinity to microbial targets, improving its pharmacokinetic properties, or contributing to the overall mechanism of action. For instance, in fungi, the triazole nitrogen can coordinate with the heme iron of lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis, leading to its inhibition.[6][7][12]
This guide provides a comprehensive overview of the essential protocols for the systematic in vitro screening of novel nitrobenzyl triazole compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19]
Mechanism of Action: A Two-Pronged Attack
The antimicrobial activity of nitrobenzyl triazoles is largely attributed to the reductive activation of the nitro group within the microbial cell. This process is catalyzed by nitroreductases, enzymes present in a wide range of bacteria and fungi.
Caption: Reductive bioactivation of nitrobenzyl triazoles.
Primary Screening: The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of new compounds. It is a straightforward and cost-effective way to screen a large number of compounds for potential antimicrobial properties.
Protocol: Agar Well Diffusion
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing the agar to solidify completely.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Fungi: For yeasts, prepare the inoculum similarly to bacteria using Sabouraud Dextrose Broth (SDB). For filamentous fungi, grow the fungus on an SDA plate until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 1-5 x 10^6 spores/mL.
-
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Well Preparation: Using a sterile cork borer (6-8 mm in diameter), punch equidistant wells into the inoculated agar plates.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the nitrobenzyl triazole solution (at a known concentration, typically dissolved in a suitable solvent like DMSO) into each well.
-
Controls:
-
Positive Control: Use a standard antibiotic or antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.
-
Negative Control: Use the solvent (e.g., DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Quantitative Analysis: Determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations
Following a positive primary screen, a quantitative assessment is necessary to determine the potency of the nitrobenzyl triazoles. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21][22] The broth microdilution method is a commonly used technique for determining the MIC.[23][24]
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Broth Microdilution for MIC
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of the nitrobenzyl triazole in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired test concentration.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms or fungi, use appropriate specialized broth (e.g., RPMI-1640 for fungi).
-
Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[25]
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[23] Fungal assays may require longer incubation times (24-48 hours).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20][22]
| Parameter | Recommended Conditions | Notes |
| Bacterial Strains | Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853) | Representative Gram-positive, Gram-negative, and opportunistic pathogens.[21] |
| Fungal Strains | Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305) | Common yeast and mold pathogens. |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi. | Standardized media are crucial for reproducibility.[21][26] |
| Inoculum Size | ~5 x 10^5 CFU/mL | A standardized inoculum is critical for accurate MIC results.[21] |
| Incubation | 35 ± 2°C for 16-20h (bacteria), 24-48h (fungi) | Optimal conditions for microbial growth.[23][27] |
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[25][26] This assay is performed as a follow-up to the MIC test.
Protocol: MBC/MFC Determination
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Subculturing: Spread the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours, or until growth is visible in a subculture from the growth control well.[25]
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[28]
Advanced Screening: The Checkerboard Assay for Synergy
The checkerboard assay is an in vitro method used to assess the interactions between two antimicrobial agents.[27][29][30][31] This can reveal whether a nitrobenzyl triazole acts synergistically, additively, indifferently, or antagonistically with a known antibiotic.
Caption: Workflow for the checkerboard synergy assay.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the nitrobenzyl triazole (Compound A) along the rows and a known antibiotic (Compound B) along the columns.[27][29] This creates a matrix of varying concentrations of both compounds.
-
Inoculation and Incubation: Inoculate the plate with a standardized microbial suspension and incubate as described for the MIC assay.
-
Data Analysis: Determine the MIC of each compound alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[27][29]
FIC Index Calculation:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Conclusion
Synthesized nitrobenzyl triazoles represent a versatile and potent class of antimicrobial agents with significant therapeutic potential. Their unique mechanism of action, involving reductive activation within the microbial cell, offers a promising avenue to combat drug-resistant pathogens. The systematic application of the screening protocols detailed in this guide, from initial qualitative assessments to quantitative determinations of potency and synergistic interactions, is crucial for the rigorous evaluation and advancement of these promising compounds in the drug discovery pipeline.
References
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
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Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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Wroblewska, J., & Marchel, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
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MDPI. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
PMC. (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
-
GARDP. (n.d.). Checkerboard assay - REVIVE. Retrieved from [Link]
-
MDPI. (2023, July 20). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
PMC. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]
-
MDPI. (2021, April 1). Nitroaromatic Antibiotics. Retrieved from [Link]
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CLSI. (n.d.). M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Retrieved from [Link]
-
BioNumbers. (2006, March 1). Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. Retrieved from [Link]
-
CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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PubMed. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
-
Nikopharmad. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]
-
Protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PMC. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]
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EUCAST. (n.d.). EUCAST: EUCAST - Home. Retrieved from [Link]
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CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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Pharmacophore. (n.d.). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activity of some new triazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Retrieved from [Link]
-
MDPI. (2017, July 10). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]
-
Jordan Journal of Biological Sciences. (n.d.). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, August 10). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
SciSpace. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
Avicenna Journal of Medical Biochemistry. (2023, September 29). Antimicrobial and Anti-pathogenic Activity of New Naphtho[20][23][29] Triazol-Thiadiazin Derivatives. Retrieved from [Link]
-
EBSCO. (n.d.). Triazole antifungals | Agriculture and Agribusiness | Research Starters. Retrieved from [Link]
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Application Notes & Protocols: 5-(2-Nitrobenzyl)-4H-1,2,4-triazol-3-amine in Kinase Inhibitor Discovery
Executive Summary & Scientific Rationale
In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding site. 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502686-25-1) is a highly versatile, bifunctional building block engineered specifically for Fragment-Based Drug Discovery (FBDD) and lead optimization.
As an Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic vector:
-
The Hinge-Binding Core: The 1,2,4-triazole-3-amine moiety acts as an adenine bioisostere. It is extensively validated to form robust, bidentate hydrogen bonds with the kinase hinge region[1].
-
The Vector Motif: The 2-nitrobenzyl group serves as a highly programmable spatial vector. The benzyl linker provides the necessary conformational flexibility to navigate the selectivity pocket, while the nitro group can be chemoselectively reduced to an aniline. This reduction unlocks the ability to synthesize urea or amide linkages, driving the molecule into the DFG-out pocket to generate potent Type II kinase inhibitors[2].
Pharmacophore Mapping & Structural Mechanics
To understand the utility of this building block, we must analyze its causality at the structural level. Kinase selectivity often does not stem from the core itself, but from how its substituents interact with adjacent pockets[1].
When this compound enters the ATP-binding site, the exocyclic C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu or Val residues). Simultaneously, the adjacent triazole nitrogen (N2 or N4, depending on tautomerization) acts as a hydrogen bond acceptor from the hinge backbone amide (e.g., Met or Leu residues)[3]. The 2-nitrobenzyl group is projected outward, occupying the adjacent hydrophobic space and positioning the nitro group perfectly for future synthetic elaboration.
Caption: Pharmacophore mapping of the triazole-3-amine scaffold within a typical kinase ATP-binding site.
Physicochemical Profiling for FBDD
Before initiating synthetic expansion, it is critical to evaluate the fragment's baseline physicochemical properties. The data below demonstrates that this compound strictly adheres to the "Rule of 3" for fragment libraries, ensuring ample physicochemical "space" for downstream functionalization without violating Lipinski's Rule of 5.
| Property | Value | Rationale in Drug Discovery |
| Molecular Weight | 219.20 g/mol | Ideal fragment size; allows the addition of bulky solubilizing groups or DFG-out binding motifs later in the synthesis. |
| H-Bond Donors | 3 (NH₂, Triazole NH) | Essential for establishing primary anchoring interactions with the kinase hinge backbone. |
| H-Bond Acceptors | 4 (N, O atoms) | Provides secondary interaction points for water-mediated hydrogen bond networks in the active site. |
| LogP (estimated) | ~0.8 - 1.2 | Optimal baseline lipophilicity, ensuring the fragment remains soluble in aqueous assay buffers (e.g., TR-FRET). |
| Topological Polar Surface Area | 101.4 Ų | High polarity restricts blood-brain barrier (BBB) penetration, making it ideal for peripherally targeted kinases (e.g., JAK, EGFR)[2],[3]. |
Synthetic Workflow: Accessing Type II Kinase Inhibitors
The true value of the 2-nitrobenzyl substitution lies in its synthetic potential. By reducing the nitro group to an aniline, chemists can couple the resulting amine with various isocyanates or acid chlorides. This strategy elongates the molecule, allowing it to traverse the "gatekeeper" residue and bind to the DFG-out conformation of the kinase, a hallmark of highly selective Type II inhibitors.
Caption: Synthetic workflow for generating Type II kinase inhibitors from the 2-nitrobenzyl triazole scaffold.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control steps to confirm causality and experimental success.
Protocol A: Chemoselective Reduction of the 2-Nitro Group (Béchamp-type Reduction)
Expertise Note: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard, triazole rings can occasionally poison palladium catalysts. Furthermore, if halogenated substituents are added to the scaffold later, Pd/C risks unwanted dehalogenation. Using Iron (Fe) and Ammonium Chloride (NH₄Cl) provides a milder, chemoselective alternative that preserves the integrity of the triazole core.
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq) in a 4:1 mixture of Ethanol and HPLC-grade Water.
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.
-
Reaction: Heat the mixture to 80°C under reflux with vigorous stirring for 2–4 hours.
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 220.1 [M+H]⁺) is entirely replaced by the aniline intermediate peak (m/z 190.1 [M+H]⁺).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate to yield 5-(2-aminobenzyl)-4H-1,2,4-triazol-3-amine.
-
Secondary Validation: Perform a TLC ninhydrin stain. The newly formed primary aromatic amine will yield a distinct, highly visible colored spot, confirming successful reduction.
Protocol B: High-Throughput Kinase Binding Assay (TR-FRET)
Expertise Note: Nitroaromatics are notorious Pan-Assay Interference Compounds (PAINS) in standard colorimetric or UV-Vis assays because they absorb light in the visible spectrum, causing inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by using a time delay before measurement and a ratiometric readout, ensuring that any observed inhibition is a true pharmacological event, not an optical artifact.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Plating: Dispense the synthesized triazole derivatives (in DMSO) into a 384-well low-volume microplate. Ensure the final DMSO concentration does not exceed 1%.
-
Complex Formation: Add the specific His-tagged Kinase target (e.g., EGFR or JAK) and a biotinylated tracer ligand known to bind the ATP site.
-
Fluorophore Addition: Add the TR-FRET detection mixture: Europium-labeled anti-His antibody (Donor) and Streptavidin-APC (Acceptor).
-
Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.
-
Assay Validation (Self-Validation): Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.6 confirms the assay's robustness and validates that the nitro-containing fragments are not causing optical interference.
References
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments ACS Chemical Biology URL:[Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study ACS Omega URL:[Link]
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors (CA2632466C)
Sources
Application Note: Preparation of 1,2,4-Triazole-3-Amine Precursors
Executive Summary
The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antifungal agents.[1] Its ability to function as a bioisostere for amides and carboxylic acids, combined with its capacity for hydrogen bonding, makes it indispensable in fragment-based drug design.
This guide provides high-fidelity protocols for synthesizing 3-amino-1,2,4-triazole precursors. Unlike generic literature, this document focuses on process reliability , regiocontrol , and scalability . We present two distinct methodologies: the classical Aminoguanidine Cyclocondensation (for unsubstituted/5-substituted cores) and the N-Cyanoimidate Route (for regioselective 1,5-disubstituted analogs).
Strategic Pathway Selection
Selecting the correct synthetic route is dictated by the desired substitution pattern and scale.
| Feature | Route A: Aminoguanidine Cyclization | Route B: N-Cyanoimidate / Hydrazine |
| Primary Utility | Synthesis of parent 3-amino-1,2,4-triazole and 5-alkyl/aryl derivatives.[1][2][3] | Synthesis of 1-substituted or 1,5-disubstituted 3-amino-1,2,4-triazoles.[2][4] |
| Key Reagents | Aminoguanidine bicarbonate, Carboxylic acid (or anhydride).[1][4] | N-Cyanoimidate (or S-methyl N-cyanoisothiourea), Hydrazine derivative. |
| Conditions | Harsh (Acidic/Thermal, >120°C). | Mild (Room Temp to Reflux, Neutral/Basic). |
| Regioselectivity | Poor for N-alkylation (Tautomeric mixture). | Excellent (Controlled by hydrazine substituent). |
| Scalability | High (Kg scale feasible). | Moderate (Reagent cost higher). |
Protocol A: Thermal Cyclocondensation (The "Gold Standard")
Target: 3-Amino-1,2,4-triazole (Parent System) Mechanism: Acylation of aminoguanidine followed by acid-catalyzed dehydration and ring closure.
Reaction Mechanism
The reaction proceeds through the formation of an intermediate acyl-aminoguanidine (guanylhydrazide). At elevated temperatures, this intermediate undergoes intramolecular nucleophilic attack by the terminal amino group onto the carbonyl carbon, followed by dehydration to aromatize the ring.
Caption: Mechanistic flow of aminoguanidine cyclization. The rate-determining step is typically the initial acylation or the dehydration depending on acid strength.
Experimental Procedure
Scale: 1.0 Mole (approx. 84 g product)
Materials
-
Aminoguanidine Bicarbonate (136.1 g, 1.0 mol) [CAS: 2582-30-1]
-
Formic Acid (98-100%, 48 g, ~40 mL, 1.05 mol) [CAS: 64-18-6]
-
Ethanol (95%, 500 mL) for recrystallization.[5]
Step-by-Step Protocol
-
Acidification (CO2 Release): In a 500 mL round-bottom flask equipped with a thermometer and a wide-bore reflux condenser (to prevent clogging), place 136.1 g of finely powdered aminoguanidine bicarbonate.
-
Addition: Add 48 g of formic acid dropwise.
-
Critical Note: Extensive foaming occurs due to
evolution. Add acid slowly and swirl manually to break foam. Do not seal the system.
-
-
Heating (Melt Phase): Once gas evolution subsides, heat the mixture using an oil bath.
-
Target Temperature: 120°C.[5]
-
Observation: The solid mass will melt into a clear liquid. Maintain this temperature for 4–5 hours.
-
-
Work-up: Cool the reaction mixture to ~80°C (do not let it solidify completely). Add 150 mL of hot water or ethanol to dissolve the melt.
-
Crystallization: Transfer the solution to a beaker and let it cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours.
-
Filtration: Collect the colorless crystals via vacuum filtration. Wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Yield: 95–97%
Melting Point: 152–156°C
Purity Check:
Protocol B: Regioselective Synthesis via N-Cyanoimidates
Target: 1,5-Disubstituted-3-Amino-1,2,4-triazoles Why this route? Direct alkylation of the triazole ring often yields a mixture of N1, N2, and N4 isomers. This convergent route builds the ring with the substituent in place, ensuring 100% regioselectivity.
Experimental Workflow
Caption: Convergent synthesis ensuring N1-substitution fidelity.
Detailed Protocol
Phase 1: Preparation of N-Cyanoimidate
-
Dissolve the appropriate nitrile (10 mmol) in anhydrous methanol (20 mL).
-
Bubble dry HCl gas through the solution at 0°C until saturation (approx. 30 min).
-
Stir at 0°C for 4 hours. Evaporate solvent to obtain the imidate hydrochloride salt.
-
Resuspend the salt in methanol (20 mL). Add Cyanamide (
, 12 mmol) and Triethylamine (22 mmol). -
Stir at room temperature overnight.
-
Checkpoint: Monitor by TLC.[6] The N-cyanoimidate is often a stable solid that can be isolated by aqueous workup (extraction with DCM).
Phase 2: Cyclization with Hydrazine
-
Dissolve the N-cyanoimidate (5 mmol) in Ethanol (15 mL).
-
Add the substituted hydrazine (e.g., Phenylhydrazine, Methylhydrazine) (5.5 mmol).
-
Note: If using hydrazine hydrochloride, add 1 equivalent of base (e.g.,
).
-
-
Reflux the mixture for 2–4 hours.
-
Isolation: Cool to room temperature. The product often precipitates.[5][7] If not, evaporate the solvent and recrystallize from EtOAc/Hexane.
Purification & Characterization Strategy
Triazole-3-amines are highly polar and water-soluble, making purification challenging if the reaction fails to go to completion.
Solubility Profile
-
Water: High solubility (difficult to extract from aqueous phase).
-
Ethanol/Methanol: Moderate to High solubility (good for recrystallization).
-
DCM/Hexane: Insoluble (good for washing away non-polar impurities).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete dehydration; Loss in mother liquor. | Increase reaction time at 120°C. Chill mother liquor to 0°C before filtration. |
| Product is an Oil | Impurities preventing crystallization. | Triturate with cold diethyl ether or acetonitrile to induce precipitation. |
| Regioisomer Mix (Route B) | Wrong hydrazine equivalent or pH too low. | Ensure neutral/basic conditions during cyclization. Use pure N-cyanoimidate. |
| Color (Yellow/Brown) | Oxidation of hydrazine residues. | Recrystallize from Ethanol with activated charcoal. |
Safety & Compliance (E-E-A-T)
Warning: This chemistry involves energetic materials and toxic precursors.
-
Hydrazine Handling: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens.
-
Aminoguanidine: While less toxic than hydrazine, it is a skin irritant.
-
Storage: Store away from strong oxidizers.[8]
-
-
Energetic Hazard: 1,2,4-Triazoles are nitrogen-rich (
). While the 3-amino derivative is stable, diazotization (reaction with ) produces the diazonium species which is explosive if isolated. Always process diazonium intermediates in solution and quench immediately.
References
-
Organic Syntheses Procedure: Sjostedt, G.; Gringas, L. "3-Amino-1H-1,2,4-Triazole."[5] Org.[5][9] Synth.1946 , 26,[5] 11.
-
Microwave-Assisted Synthesis: BenchChem Application Note, "Synthesis of 3-Amino-1,2,4-triazoles."
-
Regioselective Routes: Bogolyubsky, A., et al. "Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles." ACS Comb. Sci.2018 , 20, 461-466.[10]
-
Mechanism of Cyclization: Journal of Organic Chemistry, "Aminoguanidine-Catalyzed Reductive Cyclization."[11]
-
Safety Data: Cayman Chemical, "Aminoguanidine (hydrochloride) SDS."
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Technical Guide: Application of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine as a Ligand
Part 1: Executive Summary & Chemical Profile
5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine (hereafter referred to as NBTA ) is a bifunctional heterocyclic ligand belonging to the 3-amino-1,2,4-triazole class. It is distinguished by the presence of a flexible methylene bridge connecting a steric, electron-withdrawing ortho-nitrobenzyl group to the triazole core.
This ligand is of high value in coordination chemistry and medicinal inorganic chemistry due to three key features:
-
Multidentate Chelation: It possesses multiple N-donor sites (ring nitrogens and exocyclic amine) capable of bridging metal centers or forming discrete mononuclear complexes.
-
Electronic Modulation: The 2-nitrobenzyl moiety acts as a distinct electronic influencer and a potential site for secondary interactions (e.g.,
-stacking), though it typically does not coordinate directly to metal centers. -
Tautomeric Versatility: The triazole ring exists in dynamic equilibrium (
, , and tautomers), allowing pH-dependent switching of coordination modes.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Description |
| IUPAC Name | 5-[(2-nitrophenyl)methyl]-4H-1,2,4-triazol-3-amine |
| Molecular Formula | C |
| Molecular Weight | 219.20 g/mol |
| Donor Atoms | N (Triazole Ring), N (Exocyclic Amine) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in H |
| pKa (est.) | ~10.2 (neutral triazole), ~2.5 (protonated cation) |
Part 2: Synthesis Protocol (NBTA Ligand)
While commercial sources exist, in-house synthesis ensures purity and allows for immediate complexation. We recommend a Microwave-Assisted Condensation protocol for its high yield and "green" profile, minimizing solvent waste.
Reagents Required[3][5][7][9][11][12][13]
-
Precursor A: Aminoguanidine bicarbonate (98%)
-
Precursor B: (2-Nitrophenyl)acetic acid (98%)
-
Catalyst: Hydrochloric acid (37%) or Polyphosphoric acid
-
Solvent: Isopropanol (or solvent-free for melt synthesis)
Step-by-Step Methodology
-
Stoichiometry Setup: In a 10 mL microwave-safe vial, combine Aminoguanidine bicarbonate (1.0 equiv, 10 mmol) and (2-Nitrophenyl)acetic acid (1.0 equiv, 10 mmol).
-
Note: The 1:1 stoichiometry is critical to prevent the formation of polymeric impurities.
-
-
Acid Activation: Add HCl (37%) dropwise (1.5 equiv).
-
Observation: Effervescence will occur as CO
is released from the bicarbonate. Wait for gas evolution to cease.
-
-
Microwave Irradiation: Seal the vial. Program the microwave reactor (e.g., Anton Paar Monowave) with the following ramp:
-
Temp: 140°C
-
Hold Time: 20 minutes
-
Stirring: 600 rpm
-
Mechanism:[1] This promotes the condensation of the carboxylic acid with the aminoguanidine to form the acyl-aminoguanidine intermediate, which then cyclizes to the triazole.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the residue with saturated NaHCO
solution to pH ~8 (precipitates the free base). -
Recrystallization: Dissolve in minimum hot Ethanol/Water (8:2). Cool slowly to 4°C.
-
Yield: Expect 75–85% as pale yellow crystals.
-
Analytical Validation[8]
-
H NMR (DMSO-d
): Look for the singlet methylene bridge (-CH -) around 4.1–4.3 ppm and the broad singlet for -NH around 5.5–6.0 ppm. The triazole -NH proton is often broad/invisible or very downfield (>12 ppm). -
IR (ATR): Characteristic bands at ~3300–3400 cm
(NH stretch) and ~1530/1350 cm (NO asymmetric/symmetric stretch).
Part 3: Coordination Chemistry & Metal Complexation
NBTA acts primarily as a neutral bidentate ligand or a bridging ligand. The ortho-nitro group provides steric bulk that often prevents the formation of infinite 3D polymers, favoring discrete clusters or 1D chains.
Primary Coordination Modes
-
Monodentate (N4): Coordination via the ring nitrogen adjacent to the substituent. Common in sterically crowded complexes.
-
Bridging (N1/N2): The triazole bridges two metal centers (M-N-N-M), often observed in Copper(II) and Zinc(II) dimers.
-
Chelating (N,N): Rare for this specific ligand geometry unless the exocyclic amine participates, which is less basic than the ring nitrogens.
Protocol: Synthesis of [Cu(NBTA) Cl ] Complex
This protocol generates a discrete mononuclear complex suitable for biological screening (antimicrobial/anticancer).
Reagents:
Workflow:
-
Ligand Solution: Dissolve NBTA (2.0 mmol, 438 mg) in 20 mL of hot absolute ethanol. Ensure complete dissolution.
-
Metal Addition: Dissolve CuCl
· 2H O (1.0 mmol, 170 mg) in 5 mL ethanol. Add this dropwise to the ligand solution under continuous stirring.-
Color Change: Solution will shift from pale yellow to distinct green/blue-green.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours.
-
Isolation:
-
Allow the solution to cool slowly to room temperature.
-
If precipitate does not form immediately, reduce volume by 50% via rotary evaporation and let stand at 4°C overnight.
-
Filter the green crystalline solid.
-
Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
-
Drying: Vacuum dry at 40°C for 6 hours.
Part 4: Visualization of Workflows
Synthesis & Mechanism Logic
Caption: Microwave-assisted synthesis pathway for NBTA ligand generation.
Ligand Coordination Logic
Caption: Coordination hierarchy of NBTA. Ring nitrogens drive primary complexation; Nitro group directs packing.
Part 5: References
-
Al-Abdali, B. I., & Rasheed, N. A. (2020). Synthesis, Characterization and Biological Activities of Triazole Schiff Base Complexes. Journal of Physics: Conference Series, 1664, 012100.[6] Retrieved from [Link]
-
Potocnak, I., et al. (2023).[6] Metal(II) triazole complexes: Synthesis and biological evaluation. European Journal of Chemistry, 14(1), 155-164.[7] Retrieved from [Link]
-
Kalinina, T. A., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Beilstein Journal of Organic Chemistry, 18, 312–326. Retrieved from [Link]
-
Vinush, V., et al. (2020).[1] Metal-based triazoles as a medical marvel: A comprehensive review. RSC Advances. Retrieved from [Link]
Sources
- 1. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07766D [pubs.rsc.org]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. eurjchem.com [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine
Welcome to the Technical Support Center for the synthesis of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. The most common and direct route involves the condensation of 2-(2-nitrophenyl)acetic acid with aminoguanidine hydrochloride, followed by a cyclization reaction. This process, while conceptually straightforward, is sensitive to several parameters that can significantly impact the yield and purity of the final product.
This guide will provide a detailed protocol, a comprehensive troubleshooting section in a question-and-answer format, and a list of frequently asked questions to address potential challenges.
Core Synthesis Protocol
A reliable method for the synthesis of this compound involves the reaction of 2-(2-nitrophenyl)acetic acid with aminoguanidine hydrochloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-nitrophenyl)acetic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol. A catalytic amount of a non-nucleophilic acid, like a few drops of concentrated hydrochloric acid, can be added to facilitate the initial condensation.
-
Reaction Conditions: Heat the reaction mixture to a reflux temperature of 120-150°C. The optimal temperature should be determined empirically for your specific setup.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.
-
Workup and Isolation: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Ensure the 2-(2-nitrophenyl)acetic acid and aminoguanidine hydrochloride are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product. It is advisable to perform small-scale trial reactions to determine the optimal temperature and duration.[1]
-
Inefficient Water Removal: The condensation and cyclization steps produce water. If not effectively removed (e.g., through a Dean-Stark trap if using a suitable solvent), the equilibrium may not favor product formation.
-
Incomplete Reaction: Monitor the reaction closely by TLC. If starting material is still present after an extended period, consider incrementally increasing the reaction temperature or adding a slight excess of aminoguanidine hydrochloride.
Q2: I am observing the formation of multiple side products. How can I minimize them?
A2: The formation of side products is a common challenge in heterocyclic synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Running the reaction at the lower end of the recommended temperature range can sometimes disfavor the formation of side products, which may have a higher activation energy.
-
Stoichiometry of Reactants: Carefully control the molar ratio of your reactants. A slight excess of aminoguanidine hydrochloride (around 1.1 equivalents) is often beneficial, but a large excess can lead to purification difficulties.
-
Atmospheric Conditions: While this specific reaction is not typically air-sensitive, ensuring a dry reaction environment can be beneficial. Moisture can hydrolyze intermediates. If you suspect moisture sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: The purification of my product is challenging, and I'm not getting a clean product.
A3: Purification can indeed be a hurdle. If standard recrystallization is not effective, consider the following:
-
Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) can often yield purer crystals.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is a viable option. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol can effectively separate the desired product from impurities.
-
Acid-Base Extraction: The triazole ring and the amino group have basic properties. You may be able to purify the product by dissolving the crude material in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst in the reaction?
A: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of aminoguanidine. This is a crucial step in the initial condensation reaction.
Q: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of 3-amino-1,2,4-triazoles. It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating. If you have access to a microwave reactor, it is a highly recommended optimization strategy.
Q: Is the nitro group on the benzyl ring stable under the reaction conditions?
A: The nitro group is generally stable under the thermal conditions of this reaction. However, it is important to avoid strongly reducing conditions or reagents that could reduce the nitro group. The troubleshooting section addresses potential side reactions.
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Acid:Aminoguanidine) | 1 : 1.1 | A slight excess of aminoguanidine can drive the reaction to completion. |
| Reaction Temperature | 120 - 150 °C | Optimal temperature should be determined empirically. |
| Reaction Time | 4 - 8 hours | Monitor by TLC to determine completion. |
| Solvent | DMF, Ethylene Glycol | High-boiling point solvents are necessary. |
| Purification Method | Recrystallization (Ethanol/Water) | Column chromatography can be used for difficult separations. |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
Sources
Technical Support Center: Purification of 3-Amino-1,2,4-Triazole Derivatives
[1][2]
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Introduction: The "Triazole Challenge"
Welcome to the technical support hub for 3-amino-1,2,4-triazole (3-AT) derivatives. If you are here, you are likely facing one of three problems: your compound is streaking on silica, it is eluting in the void volume on C18, or it carries persistent hydrazine impurities.
The Root Cause: 3-AT derivatives are amphoteric and highly polar . They possess a basic amine (pKa ~4.[1]2) and an acidic ring proton (pKa ~10).[1] This duality leads to tautomerism (1H, 2H, 4H forms), causing peak splitting in chromatography and "oiling out" during crystallization.[1] The protocols below are designed to neutralize these behaviors.
Module 1: Crystallization & Precipitation Protocols
Crystallization is the most scalable method for 3-AT derivatives, but standard "dissolve and cool" methods often fail due to the compound's high water solubility.
Protocol A: The Isoelectric "Swing" Precipitation
Best for: Removing non-polar byproducts and inorganic salts.
The Mechanism: By exploiting the amphoteric nature, we force the molecule into its ionic state to wash away organic impurities, then neutralize it to its least soluble neutral form (Isoelectric Point, pI) for precipitation.
-
Dissolution: Dissolve crude solid in minimal 2N HCl . The triazole protonates (cationic form), increasing water solubility.
-
Filtration: Filter the acidic solution to remove insoluble non-polar tars or unreacted lipophilic starting materials.[1]
-
Neutralization: Slowly add saturated NaHCO₃ or NH₄OH while stirring.
-
Target pH: Monitor pH closely. Adjust to pH 6.5–7.0 .
-
Why? At this pH, the molecule exists as the neutral free base, its least soluble form.
-
-
Harvest: Cool to 4°C. Filter the precipitate. Wash with ice-cold isopropanol (IPA).[1]
Protocol B: The Anti-Solvent Crash (Ethanol/EtOAc)
Best for: Final polishing of semi-pure material.
| Solvent Phase | Composition | Role |
| Good Solvent | Ethanol (Hot) or Methanol | Dissolves the triazole and polar impurities.[1] |
| Anti-Solvent | Ethyl Acetate or Diethyl Ether | Reduces solubility of the triazole specifically. |
Step-by-Step:
-
Dissolve the derivative in boiling Ethanol (approx. 5 mL per gram).
-
Once dissolved, remove from heat.
-
Immediately add Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.[1]
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to -20°C.
Module 2: Chromatography Solutions
Critical Warning: Standard Normal Phase (Silica/Hexane/EtOAc) is rarely effective.[1] The basic amine interacts with acidic silanols, causing irreversible adsorption or severe tailing.[1]
Decision Matrix: Which Column?
-
Scenario A: Lipophilic Derivative (e.g., Benzyl/Alkyl substituted)
-
Scenario B: Polar/Hydrophilic Derivative (Small alkyl chains)
HILIC Optimization Table
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Zwitterionic (ZIC-HILIC) or Amide | Zwitterionic phases interact with the charged triazole via weak electrostatic forces, providing superior selectivity over bare silica.[1] |
| Mobile Phase A | 95% Acetonitrile / 5% Buffer | Acts as the "weak" solvent in HILIC. |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.[1]8) | The water/buffer layer forms the "pseudo-stationary" phase. |
| Gradient | 95% A | Increasing water content elutes the polar triazole. |
| Sample Diluent | 100% Acetonitrile | Crucial: Dissolving sample in water will disrupt the HILIC partition mechanism, causing peak distortion. |
Module 3: Impurity Management (Hydrazines & Color)
Issue: Hydrazine Contamination
Hydrazine is a common starting material and a known genotoxin. It must be removed to <10 ppm for pharmaceutical applications.[1]
-
Detection: Thin Layer Chromatography (TLC) using p-dimethylaminobenzaldehyde (Ehrlich’s reagent) stain.[1] Hydrazines turn bright yellow/orange.[1]
-
Removal Protocol:
Issue: Pink/Brown Discoloration
Triazoles oxidize in air to form azo-dimers or N-oxides, resulting in pink or brown solids.[1]
-
The Fix: Recrystallize in the presence of a reducing agent. Add 0.5% Sodium Metabisulfite to the aqueous crystallization liquor. This prevents oxidation during the heat cycle.
Visualizing the Workflow
The following diagram illustrates the logical flow for selecting the correct purification method based on the derivative's properties.
Caption: Decision tree for selecting purification methodology based on the lipophilicity (logP) of the specific triazole derivative.
Troubleshooting & FAQ
Q: My compound elutes as two peaks in HPLC, but NMR shows it is pure. Why? A: You are seeing tautomer separation . 3-amino-1,2,4-triazoles exist in equilibrium between the 1H and 2H tautomers.[1] On slow chromatography columns, these can separate.[1]
-
Fix: Increase the column temperature to 40°C–50°C to speed up the interconversion rate, merging the peaks into a single sharp band.
Q: The product turns into an oil when I try to recrystallize from water. A: This is the "oiling out" phenomenon, often caused by cooling too quickly or the presence of impurities lowering the melting point.
-
Fix: Use the Seeding Technique . Cool the solution until slightly turbid, then add a tiny crystal of pure product. Agitate vigorously. Alternatively, add 5% Ethanol to the water to increase solubility slightly and allow for a slower crystal growth.
Q: I have high backpressure on my HILIC column. A: Salt precipitation is likely.[1] If you used a high concentration buffer (e.g., Phosphate) with high Acetonitrile (90%+), the salt may have crashed out inside the column.
-
Fix: Wash the column with 50:50 Water:Methanol to dissolve the salts, then re-equilibrate with volatile buffers like Ammonium Acetate.
References
-
BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. (General synthesis and recrystallization workflows).
-
Organic Syntheses. 3-Amino-1H-1,2,4-Triazole.[1][8][9] Coll. Vol. 3, p.95 (1955); Vol. 26, p.11 (1946).[1] (Standard ethanol recrystallization protocols).
-
Depree, G. J., & Siegel, P. D. (2004).[1][2] Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.[1][2][3][4] Journal of Chromatography B. (HPLC derivatization and fluorescence detection).[1][2]
-
Phenomenex. HILIC Explained: What It Is & How It Works. (Mechanism of HILIC for polar heterocycles).
-
Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.[1] (Mobile phase selection for polar amines).
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
solubility issues with 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine
Welcome to the Technical Support Center for 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine .
As a weakly basic, highly crystalline small molecule, this compound frequently presents solubility bottlenecks during both in vitro screening and in vivo formulation. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each formulation choice.
Part 1: Physicochemical Profiling & Causality
To solve a solubility issue, we must first understand the molecular liabilities driving it. This compound consists of two competing domains:
-
The 3-amino-1,2,4-triazole core: Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this leads to extensive intermolecular hydrogen bonding networks, resulting in high crystal lattice energy and poor thermodynamic solubility[1].
-
The 2-nitrobenzyl group: A highly lipophilic moiety that severely restricts aqueous hydration.
Because the aminotriazole acts as a weak base (pKa ~4.0–4.5), the molecule is entirely un-ionized at physiological pH (7.4)[1][2]. This lack of ionization, combined with high lipophilicity, makes the compound highly susceptible to rapid precipitation when transitioning from organic stock solutions to aqueous buffers.
Table 1: Physicochemical Parameters & Solubility Implications
| Parameter | Estimated Value | Experimental Implication |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | Un-ionized at pH 7.4. Solubility can be exponentially increased by lowering the pH below 3.0 (salt formation)[3]. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | High affinity for organic solvents (DMSO, DMF). Drives hydrophobic collapse in aqueous media. |
| H-Bond Donors/Acceptors | 3 / 5 | High crystal lattice energy. Thermodynamic solubility is significantly lower than kinetic solubility[4]. |
| Dominant State at pH 7.4 | Neutral | Prone to intracellular trapping in acidic organelles (lysosomes) and poor cytoplasmic diffusion[2]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS or cell culture media?
The Causality: You are experiencing "DMSO shock," a failure of kinetic solubility . When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 2-nitrobenzyl groups are suddenly exposed to water, creating an energetically unfavorable solvent cavity. Because the compound is un-ionized at pH 7.4, the molecules rapidly self-associate via hydrogen bonding at the triazole core, leading to supersaturation, nucleation, and the precipitation of amorphous or crystalline solids[5][6]. The Solution: Avoid direct, high-ratio dilutions. Implement a step-down dilution strategy using intermediate co-solvents or add a carrier protein (like 0.1% BSA) to the aqueous buffer prior to compound addition to stabilize the metastable supersaturated state[2].
Q2: I need to formulate this compound for an in vivo PK study, but it won't dissolve in standard saline. What are my options?
The Causality: In vivo formulations rely on thermodynamic solubility —the equilibrium state of the solid drug in the solvent[4][7]. Because of the compound's high crystal lattice energy, simple aqueous vehicles cannot break the intermolecular bonds. The Solution: You must alter the microenvironment using one of two validated strategies:
-
pH Modification: Lower the vehicle pH to ~2.5 using dilute HCl or citrate buffer. This protonates the triazole amine, converting the molecule into a highly soluble salt[3].
-
Macrocyclic Complexation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). The hydrophobic 2-nitrobenzyl group will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility[3].
Q3: My biological assay results are highly erratic between replicates. Could this be a solubility issue even if I don't see a precipitate?
The Causality: Yes. High-throughput microtiter assays often generate sub-visual colloidal aggregates before macroscopic precipitation occurs[6]. These colloids can sequester the compound, artificially lowering the free drug concentration, or they can non-specifically bind to assay proteins, causing false positives. The Solution: Validate your assay's maximum kinetic solubility limit using nephelometry (turbidity) or Dynamic Light Scattering (DLS) before running the biological replicates.
Part 3: System Workflows
The following decision trees illustrate the mechanistic pathways for resolving kinetic and thermodynamic solubility failures.
Figure 1: Decision tree for mitigating DMSO-induced precipitation in in vitro assays.
Figure 2: Thermodynamic solubilization strategies for in vivo formulation.
Part 4: Validated Experimental Protocols
Protocol A: Step-Down Kinetic Solubilization for In Vitro Assays
Purpose: To prevent colloidal aggregation and precipitation when dosing cells or enzymes.
-
Prepare Master Stock: Dissolve the solid API in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution: Create a 100x working stock (e.g., 1 mM) by diluting the 10 mM stock into a 50/50 mixture of DMSO and PEG400. Causality: PEG400 acts as a co-solvent that bridges the polarity gap between DMSO and water, slowing down nucleation kinetics.
-
Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Supplement the buffer with 0.1% w/v Bovine Serum Albumin (BSA). Causality: BSA acts as a thermodynamic sink and carrier protein, binding the lipophilic nitrobenzyl group and preventing self-association[2].
-
Final Dosing: Inject the 100x working stock into the pre-warmed, rapidly stirring buffer to achieve the final 1x concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% v/v.
-
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates sub-visual colloidal aggregation. Do not proceed with the assay if aggregation is detected.
Protocol B: SBE-β-CD Formulation for In Vivo Dosing
Purpose: To achieve a thermodynamically stable, high-concentration solution suitable for IV or PO administration in rodent models.
-
Vehicle Preparation: Prepare a 20% w/v solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile water for injection (WFI). Stir until completely clear.
-
pH Adjustment: Adjust the pH of the SBE-β-CD solution to 3.0 using 0.1 N HCl. Causality: Lowering the pH below the pKa of the aminotriazole ensures the molecule is ionized, maximizing its affinity for the aqueous phase while the lipophilic nitrobenzyl tail inserts into the cyclodextrin cavity[3].
-
API Addition: Add the required mass of solid this compound directly to the acidic SBE-β-CD vehicle.
-
Equilibration: Stir the suspension magnetically at 300 rpm at room temperature for 24 hours. Causality: Thermodynamic solubility requires extended time to reach equilibrium between the solid state and the inclusion complex[4][7].
-
Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any un-complexed solid API. Quantify the final dissolved concentration via HPLC-UV at 263 nm[3] prior to dosing.
References
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
National Institutes of Health (PMC). Perspectives in solubility measurement and interpretation. Available at: [Link]
-
Chemical Reviews (ACS). Physics-Based Solubility Prediction for Organic Molecules. Available at:[Link]
-
eLife. Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. Available at: [Link]
-
MDPI. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elifesciences.org [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. raytor.com [raytor.com]
- 6. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: 4H-1,2,4-Triazol-3-amine Tautomerism
Topic: Resolving Analytical Anomalies in 4H-1,2,4-Triazol-3-amine (Amitrole) Audience: Analytical Chemists, Medicinal Chemists, DMPK Scientists Status: Active Guide
Introduction: The "Chameleon" Molecule
You are likely reading this because your LC-MS chromatogram shows two peaks for a pure standard, or your NMR spectrum in DMSO looks fundamentally different than in Methanol.
4H-1,2,4-triazol-3-amine (commonly referred to as 3-amino-1,2,4-triazole or Amitrole) is a classic example of annular prototropic tautomerism .[1] The hydrogen atom on the triazole ring is labile, migrating between the N1, N2, and N4 positions. This migration alters the electronic environment significantly, affecting lipophilicity (logP), dipole moment, and binding affinity.
This guide provides the causality-driven protocols required to force this molecule into a single observable species for consistent analysis.
Module 1: Chromatographic Anomalies (LC-MS)
The Phenomenon: Peak Splitting & Tailing
Symptom: A single pure sample elutes as a broad, split, or "saddle" peak.[1]
Root Cause: Dynamic Chromatography. The rate of tautomeric interconversion (
Troubleshooting Protocol: The "Freeze or Fuse" Strategy
To resolve this, you must either Freeze the equilibrium (make
Method A: pH Control (The "Freeze" Approach)
The neutral molecule has the highest tautomeric freedom. The protonated cation (at low pH) is chemically fixed and cannot tautomerize via the same neutral mechanism.
-
Target: Protonate the triazole ring (pKa ≈ 4.17).
-
Protocol:
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 0.1% TFA (pH ~2.0).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Acid.[1]
-
Stationary Phase: Do not use standard C18 (retention will be near void volume due to polarity).
-
Recommended Column: Porous Graphitic Carbon (PGC) or HILIC.[1] PGC (e.g., Hypercarb) is superior for retaining the polar cation.
-
Method B: Thermal Fusion (The "Fuse" Approach)
If you cannot use low pH (e.g., MS sensitivity issues), you must accelerate the interconversion so the detector sees a mathematically averaged single peak.
-
Protocol:
-
Increase column oven temperature to 50°C - 60°C .
-
Warning: Ensure your column stability limit is not exceeded.
-
Result: Peak coalesces into a sharp singlet; however, retention time may decrease.
-
Decision Logic: Method Development Workflow
Caption: Logic flow for resolving peak splitting. Priority is pH control, followed by thermal acceleration.
Module 2: Spectroscopic Confusion (NMR)
The Phenomenon: The "Disappearing" Proton
Symptom: In CDCl₃ or DMSO-
Solvent Selection Guide
| Solvent | Exchange Rate | Observation | Recommendation |
| DMSO- | Slow | Distinct Tautomers. You may see separate sets of signals for the 1H and 4H forms if the sample is dry.[1] Broad NH signals visible.[1] | Best for structural characterization. Use to prove the existence of tautomers. |
| Methanol- | Fast | Averaged Signals. Rapid exchange with solvent deuterium.[1] NH protons disappear (H-D exchange).[1] | Good for purity checks, bad for tautomer identification.[1] |
| D₂O | Very Fast | Averaged Signals. Complete H-D exchange. | Use only if solubility in DMSO is poor.[1] |
Experimental Protocol: Distinguishing Tautomers
To rigorously assign the 4H vs 1H tautomer:
-
Prepare Sample: Dissolve ~5mg in 600µL anhydrous DMSO-
. -
Temperature Gradient: Run 1H NMR at 25°C, then 45°C, then 60°C.
-
Analysis:
Module 3: Mechanistic Insight
Understanding why this happens allows you to predict behavior in biological assays.[1] The 1,2,4-triazole ring is aromatic (6
The Equilibrium Triad
-
1H-Form: Generally the most stable in solution (polar solvents).[1]
-
4H-Form: Often stable in the gas phase or non-polar environments; critical for binding in specific enzyme pockets.[1]
-
2H-Form: Less common but transiently accessible.[1]
Caption: The dynamic equilibrium between 1H, 4H, and 2H tautomers. The 1H <-> 4H exchange is the primary source of analytical variance.
FAQ: Rapid Response
Q1: Can I separate the tautomers physically to isolate just the 4H form? A: Generally, no . In solution, they re-equilibrate within milliseconds to seconds depending on the solvent.[1] You cannot bottle the "4H form" unless you chemically derivatize it (e.g., alkylation at the N4 position).
Q2: Why does my retention time shift day-to-day?
A: Check your mobile phase pH. Because the pKa is ~4.2, small fluctuations in mobile phase pH (e.g., pH 4.0 to 4.[1]4) cause massive shifts in the ionization ratio (
Q3: Which column is absolute best for this? A: Porous Graphitic Carbon (PGC) (e.g., Thermo Hypercarb). It retains polar planar molecules via charge-induced dipole interactions, which is far superior to C18 for triazoles.[1]
References
-
Tautomerism in 1,2,4-Triazoles: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry. Academic Press.[1]
-
LC-MS of Polar Metabolites: "Determination of Triazole Derivative Metabolites (TDMs) using the QuPPe Method and Differential Mobility Spectrometry." EURL-Pesticides.
-
NMR Solvent Effects: Claramunt, R. M., et al.[1] "The effect of solvent on the annular tautomerism of azoles." Magnetic Resonance in Chemistry.
-
pKa and Properties: "3-Amino-1,2,4-triazole Properties and Safety." PubChem.
Sources
stability of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine in solution
The following technical guide addresses the stability, solubility, and handling of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine . This response is structured as a Tier-3 Technical Support resource for researchers observing degradation or inconsistency in their experimental data.
Compound: this compound
Classification: Nitrogen-rich Heterocycle / Nitroaromatic Primary Risk Factors: Photolability (Norrish Type II mechanisms), pH-dependent solubility, Benzylic oxidation.[1]
Executive Summary
Users frequently report "yellowing" of stock solutions and "loss of potency" after storage.[2] These issues are chemically deterministic and stem from the 2-nitrobenzyl moiety , which acts as an internal chromophore sensitive to UV/Blue light (300–400 nm).[1][2] Upon irradiation, this group undergoes intramolecular hydrogen abstraction (acinitro tautomerism), leading to irreversible degradation.[1] Furthermore, the 1,2,4-triazole-3-amine core exhibits amphoteric character, causing precipitation events in neutral aqueous buffers if not properly solubilized.[1]
Part 1: Troubleshooting & FAQs
Q1: My DMSO stock solution turned from colorless/pale yellow to deep orange/brown overnight. Is it still usable?
Status: Likely Degraded. Root Cause: Photochemical Rearrangement. The 2-nitrobenzyl group is highly susceptible to photo-induced tautomerization.[2] Even ambient fluorescent lab lighting contains sufficient UV energy to drive the formation of aci-nitro intermediates and subsequent oxidation to nitroso-benzaldehyde byproducts. This results in a bathochromic shift (darkening color).[2] Corrective Action:
-
Discard the stock if quantitative accuracy is required.
-
Prevention: All future stocks must be prepared in amber glass vials or wrapped in aluminum foil immediately upon dissolution.[2] Handle under low-light conditions.
Q2: The compound precipitates when I dilute the DMSO stock into PBS (pH 7.4). Why?
Status: Solubility Crash. Root Cause: pKa Mismatch. The 3-amino-1,2,4-triazole core has a pKa of approximately 4.2 (protonation of the ring nitrogen).[2]
-
At pH < 4: The molecule is protonated (cationic) and highly soluble in water.[2]
-
At pH 7.4: The molecule is neutral and hydrophobic, driven by the lipophilic nitrobenzyl tail.[1][2] Corrective Action:
-
Protocol Adjustment: Do not dilute directly into static PBS.
-
Step 1: Predilute the DMSO stock into a "co-solvent intermediate" (e.g., 1:1 DMSO:Water).[1][2]
-
Step 2: Slowly add this to the buffer while vortexing.
-
Step 3: Maintain a final DMSO concentration of >0.5% or include a surfactant (e.g., 0.01% Tween-20) to stabilize the neutral species.[1][2]
Q3: I see an extra peak in my LC-MS after 48 hours at Room Temperature. What is it?
Status: Benzylic Oxidation / Photoproduct. Root Cause:
-
Photoproduct: If the mass shift is -16 or +14 Da (depending on the specific rearrangement to nitroso/isoxazol-ol species), it is light damage.
-
Benzylic Oxidation: The methylene bridge (-CH2-) between the electron-withdrawing nitro group and the electron-deficient triazole is "doubly activated." In the presence of trace metals or peroxides in lower-grade DMSO, this position can oxidize to the ketone.[1] Corrective Action:
-
Use LC-MS Grade DMSO (low peroxide).[2]
-
Store stocks at -20°C or -80°C , never at room temperature for >4 hours.
Part 2: Experimental Protocols
Protocol A: Preparation of Light-Stable Stock Solution (10 mM)
Standardizing this workflow prevents batch-to-batch variability.
-
Environment: Dim the room lights or work under a hood with UV-filtered glass.
-
Weighing: Weigh the solid into an Amber HPLC Vial (borosilicate glass). Avoid clear plastic tubes.
-
Solvent: Add anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).
-
Note: Avoid Ethanol if long-term storage is planned; evaporation alters concentration.
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (keep temp < 30°C).[1][2]
-
Storage:
Protocol B: QC Stability Check (HPLC)
Run this check if you suspect degradation.[2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 365 nm (nitrobenzyl specific) |
| Pass Criteria | Purity > 95%; No secondary peak at 365 nm (indicates photolysis) |
Part 3: Mechanistic Visualization
Figure 1: Photochemical Instability Mechanism
The following diagram illustrates the primary degradation pathway.[2] The "Nitrobenzyl Effect" causes the molecule to absorb light and rearrange, forming a reactive aci-nitro intermediate that degrades into nitroso species.[1]
Caption: Figure 1. The photo-induced degradation pathway of the 2-nitrobenzyl moiety. Exposure to UV/Blue light triggers hydrogen abstraction, leading to irreversible structural rearrangement.[1]
Figure 2: Solubility & Handling Decision Tree
Use this logic flow to determine the optimal solvent system for your assay.
Caption: Figure 2. Decision tree for solubilizing this compound in aqueous buffers, highlighting the critical pre-dilution step required at neutral pH.
References
-
Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. (Detailed mechanism of 2-nitrobenzyl photochemistry). [1][2]
-
Il'ichev, Y. V., et al. (2004).[1][2] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[3][4] (Kinetics of the aci-nitro intermediate decay). [1]
-
Sigma-Aldrich. (n.d.).[5] "3-Amino-1,2,4-triazole Product Information." (Base stability data for the triazole core).
-
PubChem. (2025).[2][6] "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol Compound Summary." (Structural analog properties).
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. Triazoles | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Mechanistic Basis of Aminotriazole Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of isolating aminotriazoles and their complex derivatives.
The core principle governing the precipitation of these compounds is their amphoteric nature. Unsubstituted 3-amino-1,2,4-triazole possesses a basic amino group and a weakly acidic triazole ring (predicted acidic pKa ~11.14)[1]. While the parent compound is highly water-soluble (280 g/L at 20°C) and rarely precipitates via pH adjustment alone[1], functionalized drug-like derivatives—such as acylated aminotriazoles, Schiff bases, and triazoloquinazolines—exhibit distinct isoelectric points (pI).
By carefully adjusting the pH to neutralize the dominant ionizable groups, we eliminate the hydration spheres surrounding the protonated cations or deprotonated anions. This neutralizes the molecule, drastically reducing aqueous solubility and driving the thermodynamic equilibrium toward crystallization[2].
Quantitative Data: Precipitation Parameters
Summarized below are the typical physicochemical behaviors of aminotriazole classes to guide your initial pH targeting.
| Compound Class | Typical Basic pKa | Typical Acidic pKa | Optimal Precipitation pH | Solubility & Precipitation Behavior |
| Unsubstituted 3-Amino-1,2,4-triazole | ~4.0 | 11.14 ± 0.20 | N/A | Highly water-soluble (280 g/L); requires solvent evaporation or anti-solvent addition[1]. |
| Acylated Aminotriazoles | ~2.5 - 3.5 | ~10.5 | 4.0 - 5.0 | Precipitates readily upon neutralization of highly alkaline reaction mixtures. |
| Triazoloquinazolines | ~3.5 - 5.0 | ~9.5 | 4.0 - 6.0 | Precipitates upon acidifying aqueous solutions with HCl[2]. |
| Aminotriazole Schiff Bases | ~3.0 - 4.5 | ~10.0 | 6.5 - 7.5 | Acid-sensitive; precipitates at neutral pH upon cooling[3]. |
Workflow Visualization
Workflow for pH-guided isoelectric precipitation of aminotriazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my aminotriazole derivative "oil out" instead of forming a crystalline precipitate during pH adjustment? Causality: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature in the solvent mixture, or when the pH is adjusted too rapidly. Rapid addition of concentrated acid/base creates a steep chemical potential gradient, forcing the compound out of solution as an amorphous liquid rather than an ordered crystal lattice. Solution: Adjust the pH dropwise using dilute reagents (e.g., 1M HCl or 1M NaOH) under vigorous stirring. If oiling out persists, introduce 5-10% of a water-miscible co-solvent (e.g., methanol or THF) to raise the solubility threshold slightly. Pause the titration at the "cloud point" to allow crystal lattice maturation before reaching the final target pH.
Q2: I adjusted the pH to 7.0, but my aminotriazole Schiff base didn't precipitate. What went wrong? Causality: Schiff bases derived from aminotriazoles are highly sensitive to acidic environments. If your reaction mixture was overly acidic prior to neutralization, the imine bond likely hydrolyzed. This leaves behind the highly water-soluble unsubstituted aminotriazole and the corresponding aldehyde[3]. Solution: Verify the integrity of your Schiff base via LC-MS. To successfully precipitate intact Schiff bases, avoid strong aqueous acids during workup. Instead, use mild buffering agents (like sodium acetate) to gently reach pH 6.5–7.5, and cool the mixture in an ice bath to induce precipitation[3].
Q3: How do I precipitate aminotriazoles from a metal-catalyzed reaction mixture? Causality: Aminotriazoles are potent chelating agents that form highly stable, water-soluble inner-sphere complexes with transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺)[4]. Adjusting the pH in the presence of these metals often results in the precipitation of a metal-aminotriazole complex rather than the free ligand. Solution: Prior to pH adjustment, introduce a competing chelator (such as EDTA) or a solid-supported metal scavenger to strip the metal ions from the aminotriazole. Only after demetallation should you adjust the pH to the compound's isoelectric point.
Standard Operating Procedure: Self-Validating Isoelectric Precipitation
To ensure high purity and yield, follow this self-validating protocol for precipitating aminotriazole derivatives:
Step 1: Preparation & Initial Measurement Dissolve the crude reaction mixture in a minimal volume of water. Insert a calibrated pH probe and record the initial pH. Ensure the solution is at room temperature (20°C).
Step 2: Titration to Cloud Point
-
If alkaline (pH > 9): Add 1.0 M HCl dropwise.
-
If acidic (pH < 3): Add 1.0 M NaOH dropwise. Pause the titration immediately when the solution becomes persistently turbid (the cloud point). This indicates the onset of the isoelectric region (typically pH 4.0 - 7.0 for acylated or heterocyclic derivatives)[2].
Step 3: Maturation Stir the turbid solution at room temperature for 30 minutes. Do not skip this step. It allows the initial amorphous aggregates to organize into a stable crystal lattice, preventing the compound from oiling out.
Step 4: Final Adjustment & Cooling Continue adjusting dropwise to your target pH. Transfer the flask to an ice bath (0-4°C) and stir for 1-2 hours to depress the solubility limit and maximize the yield[3].
Step 5: System Self-Validation (Crucial) Before filtering, verify that precipitation is quantitatively complete:
-
Centrifuge a 1 mL aliquot of the suspension to obtain a clear supernatant.
-
Add 1 drop of 0.1 M HCl to the supernatant. If it remains clear, precipitation on the acidic side is complete.
-
Repeat with a fresh aliquot using 1 drop of 0.1 M NaOH. If both test aliquots remain clear, you have successfully hit the exact isoelectric point and maximized your yield.
Step 6: Isolation Vacuum filter the suspension, wash the filter cake with a minimal volume of ice-cold water, and dry under high vacuum.
References
-
Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring RSC Publishing.[Link]
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents National Institutes of Health (PMC).[Link]
-
Sorption of 3-amino-1,2,4-triazole and Zn(II) onto montmorillonite ResearchGate.[Link]
Sources
- 1. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 2. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01753A [pubs.rsc.org]
- 3. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 5-(2-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine, a molecule of interest due to the prevalence of the 1,2,4-triazole core in medicinal chemistry.[1][2] We will explore the theoretical underpinnings of the expected spectrum, present a detailed interpretation of experimental data, and compare the utility of ¹H NMR with other common analytical techniques for the comprehensive characterization of this and similar molecules.
Theoretical ¹H NMR Spectral Analysis: Predicting the Molecular Fingerprint
Before delving into the experimental data, a theoretical prediction of the ¹H NMR spectrum provides a crucial roadmap for peak assignment. The structure of this compound presents several distinct proton environments that are expected to give rise to a unique spectral fingerprint.
-
Aromatic Protons (Nitrobenzyl Moiety): The protons on the benzene ring are in a complex environment due to the presence of the electron-withdrawing nitro group (-NO₂) and the benzyl substituent. The nitro group is known to deshield ortho and para protons significantly, shifting their resonances downfield (to higher ppm values).[3][4] The ortho-substitution pattern will lead to a complex multiplet system for the four aromatic protons, typically appearing in the range of δ 7.0-8.5 ppm.[5] The coupling between these protons (ortho, meta, and para) will result in a characteristic splitting pattern that can be used to assign each proton. Ortho coupling constants (³J) are typically in the range of 7-10 Hz, while meta (⁴J) and para (⁵J) couplings are smaller, around 1-3 Hz and 0-1 Hz, respectively.[3]
-
Benzylic Protons (-CH₂-): The two methylene protons of the benzyl group are adjacent to the aromatic ring and the triazole ring. Their chemical shift is expected to be in the range of δ 2.3-4.5 ppm.[3][5] The electron-withdrawing nature of the attached triazole and the nearby nitro group will likely shift this signal downfield compared to a simple alkylbenzene. These two protons are chemically equivalent and are not expected to split each other, thus they should appear as a singlet, unless there is restricted rotation or chirality in the molecule.
-
Amine Protons (-NH₂): The two protons of the primary amine group attached to the triazole ring are expected to produce a broad singlet.[6] The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature, typically appearing between δ 0.5 and 5.0 ppm.[6][7][8] These protons are often subject to rapid exchange with other labile protons (like water in the solvent), which can lead to signal broadening and a lack of observable coupling to neighboring protons.[9]
-
Triazole N-H Proton: The proton on the nitrogen of the 4H-1,2,4-triazole ring is also a labile proton. Its chemical shift is highly variable and can appear over a wide range, often as a broad singlet.[5] In some cases, depending on the solvent and concentration, this peak can be very broad or even unobservable. Deuterium exchange (adding a drop of D₂O to the NMR sample) is a definitive method to confirm the presence of both the amine and the triazole N-H protons, as their signals will disappear from the spectrum.[5][9]
Experimental Data and Interpretation
The following table summarizes the expected ¹H NMR chemical shifts for this compound. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.5 | Multiplet (m) | 4H |
| Benzylic Protons (-CH₂) | 2.3 - 4.5 | Singlet (s) | 2H |
| Amine Protons (-NH₂) | 0.5 - 5.0 | Broad Singlet (br s) | 2H |
| Triazole N-H Proton | Variable | Broad Singlet (br s) | 1H |
Visualizing the Structure and Proton Environments
To further clarify the relationship between the molecular structure and the expected ¹H NMR signals, the following diagram illustrates the different proton environments in this compound.
Caption: Molecular structure of this compound with key proton groups highlighted.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for obtaining a ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of molecule as it can dissolve a wide range of compounds and the labile N-H and NH₂ protons are often well-resolved.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spinner and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a reasonably concentrated sample), the spectral width, and the acquisition time.
- Acquire the free induction decay (FID) signal.
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorption mode.
- Baseline correct the spectrum to obtain a flat baseline.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
5. Deuterium Exchange (Optional but Recommended):
- After acquiring the initial spectrum, add one or two drops of deuterium oxide (D₂O) to the NMR tube.
- Shake the tube gently to mix the contents.
- Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and triazole N-H protons should disappear or significantly decrease in intensity, confirming their assignment.[9]
Comparative Analysis: ¹H NMR vs. Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. The following table compares the strengths and weaknesses of ¹H NMR with other common techniques for the analysis of this compound.
| Technique | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | - Provides detailed information about the proton framework and connectivity.[5] - Non-destructive. - Quantitative (relative number of protons). | - Can have overlapping signals in complex molecules. - Labile protons (N-H, O-H) can be broad and difficult to interpret.[9] |
| ¹³C NMR Spectroscopy | - Provides information about the carbon skeleton.[5] - Good for identifying quaternary carbons. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Typically not quantitative without special techniques. |
| Mass Spectrometry (MS) | - Determines the molecular weight and elemental composition.[10] - Provides information about fragmentation patterns, which can aid in structural elucidation. | - Does not provide detailed information about the connectivity of atoms. - Can be a destructive technique. |
| Infrared (IR) Spectroscopy | - Identifies the presence of specific functional groups (e.g., -NO₂, -NH₂, C=N). | - Provides limited information about the overall molecular structure. - Can have overlapping absorption bands. |
| X-ray Crystallography | - Provides the definitive three-dimensional structure of the molecule in the solid state.[10] | - Requires a single, high-quality crystal, which can be difficult to obtain. - The solid-state structure may not be the same as the structure in solution. |
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, integrating various analytical techniques.
Caption: A typical analytical workflow for the structural elucidation of a novel organic compound.
Conclusion
The ¹H NMR spectral analysis of this compound provides a wealth of information that is crucial for its structural verification. By understanding the theoretical principles governing chemical shifts and coupling constants, and by employing a systematic approach to data acquisition and interpretation, researchers can confidently assign the observed signals to the corresponding protons in the molecule. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, mass spectrometry, and IR spectroscopy provides a more complete and robust characterization of novel compounds, which is an essential practice in the fields of chemical research and drug development.
References
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
JoVE. NMR Spectroscopy Of Amines. Available from: [Link]
-
Reich, H. J. Magnetic Anisotropy. University of Wisconsin. Available from: [Link]
-
Scilit. 1H NMR chemical shifts of gaseous amines. Available from: [Link]
-
Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]
-
Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]
-
University of Bath. B18OA1 1H NMR Spectroscopy. Available from: [Link]
-
American Chemical Society. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]
-
University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]
-
ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Available from: [Link]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]
-
California State University Stanislaus. Proton NMR Chemical Shifts. Available from: [Link]
-
Web.gccaz.edu. Table of Characteristic Proton NMR Shifts. Available from: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
University College London. Chemical shifts. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]
-
SpringerLink. Insights into the structural requirements of triazole derivatives as promising DPP IV inhibitors. Available from: [Link]
-
University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
-
Research Square. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]
-
Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
-
ResearchGate. Substituent effects of nitro group in cyclic compounds. Available from: [Link]
-
ResearchGate. Synthetic Strategies and Structural Optimization of 1,2,3-Triazole Derivatives as Anticancer Agents. Available from: [Link]
-
Frontiers. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Available from: [Link]
-
National Center for Biotechnology Information. 5-Amino-3-(4H-1,2,4-triazol-4-yl). Available from: [Link]
-
ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. Available from: [Link]
-
University of Babylon. nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. Available from: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. tandfonline.com [tandfonline.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. mriquestions.com [mriquestions.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: FTIR Characterization of 3-Amino-1,2,4-Triazole (3-AT)
[1]
Executive Summary & Strategic Importance
3-Amino-1,2,4-triazole (3-AT) is a critical heterocyclic scaffold in drug discovery, serving as a catalase inhibitor, a herbicide (Amitrole), and a versatile ligand in coordination chemistry. Its structural duality—possessing both an exocyclic primary amine and an electron-rich triazole ring—creates a complex vibrational landscape.
For researchers, the challenge in FTIR analysis lies in distinguishing tautomeric forms (1H vs. 2H vs. 4H) and differentiating exocyclic amine vibrations from ring nitrogen modes . This guide provides a definitive spectral breakdown, enabling you to validate purity, monitor Schiff base reactions, and confirm metal coordination with precision.
The Baseline: Characteristic FTIR Peaks of 3-AT
The FTIR spectrum of 3-AT is dominated by the interplay between the amino group (
Table 1: Core Spectral Assignments for 3-Amino-1,2,4-Triazole
| Functional Group | Mode of Vibration | Wavenumber ( | Diagnostic Notes |
| Primary Amine ( | 3300 – 3420 | Sharp doublet in solution; broad in solid state due to H-bonding. | |
| Primary Amine ( | 3100 – 3250 | Often overlaps with Ring | |
| Ring Nitrogen ( | Stretching | 3100 – 3150 | Broad band, highly sensitive to tautomeric equilibrium. |
| Ring | Stretching | 1610 – 1650 | Strong intensity. Often overlaps with |
| Amine ( | Bending (Scissoring) | 1580 – 1620 | Diagnostic peak; disappears upon Schiff base formation. |
| Triazole Ring | 1530 – 1550 | Characteristic of the azo-like character in the ring. | |
| Exocyclic | Stretching | 1300 – 1340 | Critical marker for the attachment of the amino group to the ring. |
| Ring Breathing | Skeletal Deformation | 980 – 1000 | Sharp, medium intensity. "Fingerprint" of the 1,2,4-triazole core. |
| Ring Deformation | Out-of-Plane Bending | 650 – 800 | Broad, weak bands useful for confirming ring substitution patterns. |
Expert Insight: In the solid state (KBr pellet), 3-AT predominantly exists as the 2H-tautomer or stabilized H-bonded aggregates, causing the
regions to merge into a broad continuum from. Solution-phase FTIR (in DMSO or ) resolves these into distinct sharp peaks.
Comparative Analysis: Validating Synthesis & Derivatization
Scenario A: 3-AT vs. Unsubstituted 1,2,4-Triazole
Objective: Confirm the presence of the exocyclic amino group.
| Feature | 1,2,4-Triazole (Parent) | 3-Amino-1,2,4-Triazole (Target) |
| High Frequency | Single broad | Split bands: |
| 1600 Region | Weak/Medium Ring | Strong doublet: Ring |
| 1300 Region | Minimal absorption | Distinct Peak: Exocyclic |
Scenario B: 3-AT vs. Schiff Base Derivative
Objective: Monitor the condensation reaction between 3-AT and an aldehyde (R-CHO).
-
Disappearance: The
doublet ( ) and the Scissoring band ( ) must vanish. -
Appearance: A new, sharp Azomethine (
) peak appears at . -
Shift: The Ring
often shifts to lower wavenumbers ( ) due to conjugation with the new imine bond.
Scenario C: 3-AT vs. Metal Complex (Ligand Binding)
Objective: Determine if coordination occurs via the Ring Nitrogen or Exocyclic Amine.
-
Ring Coordination (N2/N4): The Ring
stretch ( ) shifts significantly ( ). -
Amine Coordination: The
stretching frequencies shift (usually to lower wavenumbers) and broaden. -
Far-IR Verification: Appearance of new
(Metal-Nitrogen) bands below .[3]
Experimental Protocol: Self-Validating FTIR Workflow
To ensure reproducibility, follow this protocol which accounts for the hygroscopic nature of triazoles.
Step 1: Sample Preparation
-
Method A: KBr Pellet (Standard for Solids)
-
Dry KBr powder at
for 2 hours to remove moisture (water interferes with region). -
Mix 3-AT with KBr in a 1:100 ratio .
-
Grind finely; coarse particles cause the "Christiansen effect" (distorted baselines).
-
Press under vacuum to form a transparent disc.
-
-
Method B: ATR (Attenuated Total Reflectance)
-
Use a Diamond or ZnSe crystal.
-
Apply high pressure to ensure contact (3-AT is crystalline and hard).
-
Warning: ATR shifts peaks slightly (
) lower than transmission modes.
-
Step 2: Acquisition Parameters
-
Resolution:
(Standard) or (High Res for resolving doublet). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range:
.
Step 3: Quality Control (Self-Validation)
-
Check 1: Is the region
flat? If broad hump exists, the sample is wet. Redry. -
Check 2: Are the peaks at
absent? These are atmospheric . Purge the chamber if present.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process when interpreting the FTIR spectrum of a 3-AT derivative.
Figure 1: Logical workflow for interpreting 3-AT spectral changes during synthesis.
References
-
NIST Chemistry WebBook. 3-Amino-1,2,4-triazole IR Spectrum. National Institute of Standards and Technology. [Link]
-
SpectraBase. 3-Amino-1,2,4-triazole Spectral Data. Wiley Science Solutions. [Link]
-
RSC Advances. Tautomerism of 3-amino-1,2,4-triazoles and their derivatives. Royal Society of Chemistry. [Link]
-
Journal of Molecular Structure. Vibrational spectra and tautomerism of 1,2,4-triazole derivatives.[Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Nitrobenzyl Triazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the structural elucidation of isomeric molecules is a critical challenge. Subtle differences in the spatial arrangement of functional groups can profoundly impact a compound's pharmacological activity, toxicity, and metabolic fate. Among the vast array of heterocyclic scaffolds, nitrobenzyl triazoles represent a class of compounds with significant interest due to their potential applications in various therapeutic areas. The ability to distinguish between positional isomers of these compounds is paramount for ensuring the quality, safety, and efficacy of novel chemical entities.
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation behavior of ortho-, meta-, and para-nitrobenzyl triazoles under Collision-Induced Dissociation (CID). As a Senior Application Scientist, my objective is to move beyond a mere cataloging of fragments and delve into the causality behind the observed fragmentation patterns. We will explore how the position of the nitro group on the benzyl ring dictates the fragmentation pathways, with a particular focus on the well-documented "ortho effect". This guide will equip you with the foundational knowledge and practical protocols to confidently identify and differentiate these important isomers in your own research.
The Decisive Role of Isomerism: Why It Matters
The positioning of the nitro group on the benzyl moiety of a triazole is not a trivial structural alteration. This seemingly minor change can lead to significant differences in:
-
Receptor Binding and Biological Activity: The steric and electronic properties of the nitro group can influence how the molecule interacts with its biological target.
-
Physicochemical Properties: Isomers can exhibit different solubilities, lipophilicities, and crystal packing, which in turn affect their formulation and bioavailability.
-
Metabolic Stability: The accessibility of the molecule to metabolic enzymes can be altered by the position of the nitro group, leading to different metabolic profiles.
Given these implications, a robust analytical method for isomer differentiation is not just a matter of academic curiosity but a necessity for regulatory compliance and the successful development of new therapeutics. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity, specificity, and the ability to probe the gas-phase chemistry of ions.
Unraveling Fragmentation Pathways: A Tale of Three Isomers
The fragmentation of nitrobenzyl triazoles in the gas phase is governed by the inherent stability of the triazole ring, the lability of the benzylic bond, and the profound influence of the nitro group's position. While some fragmentation pathways are common to all three isomers, the ortho-nitrobenzyl triazole exhibits unique fragmentation behavior due to the proximity of the nitro group to the benzyl-triazole linkage.
Common Fragmentation Pathways
For all three isomers, we can anticipate a set of common fragmentation reactions upon CID of the protonated molecule [M+H]⁺. These include:
-
Benzylic Cleavage: The most intuitive fragmentation is the cleavage of the C-N bond between the benzyl group and the triazole ring. This can occur in two ways:
-
Formation of a nitrobenzyl cation and a neutral triazole molecule.
-
Formation of a protonated triazole and a neutral nitrobenzyl radical.
-
-
Triazole Ring Fragmentation: The 1,2,3-triazole ring itself is known to fragment via the neutral loss of dinitrogen (N₂) or hydrogen cyanide (HCN)[1]. These fragmentation pathways can occur from the precursor ion or from subsequent fragment ions.
-
Nitro Group Fragmentation: The nitro group can undergo fragmentation, leading to the neutral loss of nitric oxide (NO) or nitrogen dioxide (NO₂)[2].
The following diagram illustrates these general fragmentation routes:
Caption: General fragmentation pathways for nitrobenzyl triazoles.
The "Ortho Effect": A Unique Fragmentation Signature
The ortho-nitrobenzyl triazole is a special case. The close proximity of the nitro group to the benzylic carbon and the triazole ring enables intramolecular interactions that are not possible for the meta and para isomers. This "ortho effect" can lead to characteristic fragmentation pathways that serve as diagnostic markers for its identification.
One plausible ortho-specific fragmentation involves an intramolecular cyclization, followed by a rearrangement and subsequent fragmentation. This can be rationalized by the ability of the ortho-nitro group to act as an internal nucleophile or to facilitate hydrogen transfer, leading to unique product ions.
The proposed pathway for the ortho isomer is depicted below:
Caption: Proposed ortho-effect driven fragmentation pathway.
Comparing the Isomers: Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions and neutral losses for the ortho-, meta-, and para-nitrobenzyl triazole isomers based on the principles discussed above. The presence of unique fragments for the ortho isomer and differences in the relative abundances of common fragments for the meta and para isomers are expected to be the key differentiating features.
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | ortho-Isomer | meta-Isomer | para-Isomer |
| 191.07 | [M+H - N₂]⁺ | N₂ | ✓ | ✓ | ✓ |
| 191.07 | [M+H - NO]⁺ | NO | ✓ | ✓ | ✓ |
| 191.07 | [M+H - NO₂]⁺ | NO₂ | ✓ | ✓ | ✓ |
| 191.07 | [M+H - H₂O]⁺ | H₂O | ✓ (diagnostic) | ||
| 191.07 | Nitrobenzyl Cation (m/z 136.04) | C₂H₃N₃ | ✓ | ✓ | ✓ |
| 191.07 | Protonated Triazole (m/z 70.04) | C₇H₆NO₂ | ✓ | ✓ | ✓ |
| 136.04 | [C₇H₆NO₂ - NO]⁺ (m/z 106.04) | NO | ✓ | ✓ | ✓ |
| 136.04 | [C₇H₆NO₂ - NO₂]⁺ (m/z 90.05) | NO₂ | ✓ | ✓ | ✓ |
Note: The checkmarks indicate the expected observation of the fragment. The relative intensities of these ions are expected to vary between the meta and para isomers. The loss of water is proposed as a diagnostic fragmentation for the ortho isomer.
Experimental Protocol for Isomer Differentiation
To experimentally validate the proposed fragmentation pathways and differentiate the nitrobenzyl triazole isomers, the following protocol using a standard triple quadrupole or Q-TOF mass spectrometer is recommended.
I. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each isomer (ortho, meta, and para) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
II. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Infuse the working solutions directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan MS1 spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z 191.07.
-
MS/MS Analysis (CID):
-
Select the [M+H]⁺ ion (m/z 191.07) as the precursor ion.
-
Perform Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.
-
Optimize the collision energy to achieve a good distribution of fragment ions. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full fragmentation pattern.
-
-
Data Acquisition: Acquire the product ion spectra for each isomer under identical experimental conditions to ensure a valid comparison.
III. Data Analysis
-
Compare Spectra: Overlay the product ion spectra of the three isomers.
-
Identify Diagnostic Ions: Look for unique fragment ions or significant differences in the relative abundances of common fragment ions.
-
Confirm Elemental Compositions: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), determine the accurate mass of the precursor and fragment ions to confirm their elemental compositions.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the differentiation of nitrobenzyl triazole isomers.
Conclusion and Future Perspectives
The differentiation of positional isomers is a critical task in modern chemical analysis. This guide has provided a framework for understanding and predicting the mass spectrometric fragmentation of ortho-, meta-, and para-nitrobenzyl triazoles. By leveraging the principles of gas-phase ion chemistry, particularly the "ortho effect," we can identify unique fragmentation pathways that serve as diagnostic fingerprints for each isomer.
The proposed fragmentation schemes and the detailed experimental protocol provide a solid foundation for researchers to develop and validate their own methods for the analysis of these and other isomeric compounds. As mass spectrometry instrumentation continues to advance, the application of higher-order tandem mass spectrometry (MSⁿ) and ion mobility-mass spectrometry will undoubtedly provide even greater insights into the complex fragmentation and isomerization processes of these important molecules.
References
-
Schwarz, H. (1978). The "ortho effect" in mass spectrometry. Topics in Current Chemistry, 73, 231-263. [Link]
-
Bowie, J. H. (1971). The ortho effect in mass spectrometry. Mass Spectrometry, 1, 161-207. [Link]
-
Saqib, M., Izadi, F., & Denifl, S. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(20), 14004-14012. [Link]
-
Könnecke, A., Lepom, P., Dörre, R., Lippmann, E., Herzschuh, R., Kralj, B., ... & Tišler, M. (1979). Mass spectrometry of condensed N‐heterocycles: II—A novel ortho effect in the electron impact induced fragmentation of some C‐(2‐nitrophenyl)‐azoles and ‐azoloazines. Organic Mass Spectrometry, 14(8), 420-423. [Link]
-
Yinon, J., & Zitrin, S. (1977). Mass spectrometry of explosives. In The Chemistry of the Nitro and Nitroso Groups (pp. 255-322). John Wiley & Sons, Ltd. [Link]
-
Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012). Mass spectra of 1, 2, 3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3051-3056. [Link]
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 2-Nitrobenzyl vs. 4-Nitrobenzyl Triazoles
[1]
Executive Summary
In the optimization of triazole-based pharmacophores, the positional isomerism of the nitro group on the benzyl ring—specifically ortho (2-nitro) versus para (4-nitro) —acts as a critical molecular switch.[1] While both isomers utilize the electron-withdrawing nature of the nitro group (
Key Takeaway:
-
4-Nitrobenzyl Triazoles are generally superior for target-specific enzymatic inhibition (e.g., Topoisomerase I,
-glucosidase) and hypoxia-activated prodrug release due to minimized steric hindrance and enhanced electronic resonance.[1] -
2-Nitrobenzyl Triazoles often exhibit higher cytotoxicity in specific cancer cell lines (e.g., K562) despite lower enzymatic affinity, suggesting alternative mechanisms of action such as improved cellular permeability or off-target reactivity driven by the "ortho effect."[1][2]
Chemical & Structural Context
To understand the biological divergence, we must first establish the structural causality.[2]
| Feature | 2-Nitrobenzyl (Ortho) | 4-Nitrobenzyl (Para) |
| Steric Profile | High.[1] The | Low. The molecule maintains a linear, planar geometry, facilitating intercalation into DNA or deep enzyme pockets.[2] |
| Electronic Effect | Inductive electron withdrawal (-I) is strong; Resonance (-R) is sterically perturbed.[1] | Strong Inductive (-I) and Resonance (-R) effects.[1] Efficient conjugation across the system. |
| Reduction Potential | Lower reduction potential (harder to reduce) due to steric shielding.[1] | Higher reduction potential (easier to reduce), making it an ideal trigger for hypoxia-activated prodrugs.[1][2] |
Comparative Bioactivity Analysis
Case Study A: Anticancer Activity (Camptothecin Prodrugs)
A pivotal study involving SN-38 (the active metabolite of Irinotecan) modified with nitrobenzyl triazoles provides the clearest direct comparison of these isomers.[1]
Experimental Data: Cytotoxicity vs. Enzyme Inhibition [3][4][5]
| Compound Variant | IC | Topoisomerase I Inhibition (at 20 µM) | Mechanism Note |
| SN-38 (Control) | 3.0 nM | Strong | Direct intercalation & cleavage complex stabilization. |
| 2-Nitrobenzyl Analog | 25.9 nM | None | High cytotoxicity despite lack of target inhibition suggests alternative toxicity or better uptake. |
| 4-Nitrobenzyl Analog | 58.0 nM | Moderate | Functions as a prodrug; requires reduction to release active SN-38.[1] |
Source: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents [1].[3][4]
Interpretation:
The 4-nitro analog acts as a classic hypoxia-activated prodrug.[1] It fits into the Topoisomerase active site (evidenced by inhibition) and is reduced in hypoxic tumor environments to release the drug.[1]
The 2-nitro analog, surprisingly, is more cytotoxic (lower IC
Case Study B: Antimicrobial & Antifungal Efficacy
In the context of 1,2,4-triazole Schiff bases and fluconazole derivatives, the 4-nitro substituent is frequently cited as the optimal pharmacophore.
-
Antibacterial: 4-nitrobenzyl derivatives show enhanced activity against P. aeruginosa compared to 2-nitro analogs.[1][6] The para-position allows the nitro group to interact with distant residues in the bacterial receptor site without steric clash.
-
Antifungal: Nitrotriazole derivatives (specifically 4-nitro) have demonstrated superior activity against fluconazole-resistant Candida strains.[1] The electron-withdrawing para-nitro group increases the acidity of the triazole proton (in 1,2,4-triazoles), enhancing hydrogen bonding with the fungal CYP51 enzyme heme cofactor [2, 3].[2]
Case Study C: -Glucosidase Inhibition (Diabetes)
For metabolic enzymes, the 4-nitro isomer is the clear winner.[1]
-
Data: In bis-hydrazone triazole derivatives, placing the nitro group at the 4-position (para) resulted in IC
values significantly lower (better inhibition) than the 3- or 2-position analogs.[1] -
Reasoning: The active site of
-glucosidase is a deep, narrow pocket. The linear geometry of the 4-nitrobenzyl group allows deep penetration, whereas the 2-nitro group causes a "kink" that prevents deep binding [4].[1]
Mechanistic Visualization (SAR Logic)[1][2]
The following diagram illustrates the decision logic for selecting between 2-nitro and 4-nitro isomers based on the intended biological target.
Figure 1: Strategic decision tree for selecting nitrobenzyl isomers based on pharmacodynamic requirements.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols. These are designed to be self-validating —controls are built-in to ensure data integrity.[1]
Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
Targeting the 4-nitro vs 2-nitro comparison requires precise regio-control.[1] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard.[1]
Reagents:
-
2-Nitrobenzyl bromide OR 4-Nitrobenzyl bromide (1.1 equiv)[1]
-
Sodium Azide (
) (1.2 equiv)[1][2] - (10 mol%)[1][2]
-
Solvent: t-BuOH/H2O (1:1)[1]
Step-by-Step Workflow:
-
In Situ Azide Formation: In a round-bottom flask, dissolve the nitrobenzyl bromide and
in the solvent mixture. Stir at RT for 2 hours. Validation: TLC should show disappearance of bromide. -
Click Reaction: Add the alkyne, copper sulfate, and sodium ascorbate directly to the pot (One-Pot procedure).
-
Reaction: Stir at 50°C for 6-12 hours. The reaction typically turns from yellow to light green/brown.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash with brine.
-
Purification: Recrystallize from ethanol. Note: Nitro-triazoles crystallize well; column chromatography is often unnecessary.[1]
-
Characterization:
Protocol B: MTT Cytotoxicity Assay
Used to generate the IC50 data compared in Case Study A.
-
Seeding: Seed K562 or MCF-7 cells in 96-well plates (
cells/well). Incubate 24h. -
Treatment: Add 2-nitro and 4-nitro derivatives dissolved in DMSO.
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Self-Validation: If the
of the curve fit is <0.95, repeat the assay.
References
-
Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 2018.
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. ResearchGate, 2025.[2]
-
1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics (MDPI), 2021.[1][2]
-
Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives. ACS Omega, 2023.[1] [1][2]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
Publish Comparison Guide: UV-Vis Absorption Spectra of Nitrobenzyl Triazole Derivatives
Executive Summary
Product Class: Nitrobenzyl-1,2,3-Triazole Derivatives Primary Application: Photocleavable Linkers (Bio-orthogonal Chemistry), Energetic Materials, and Fluorescent Probes. Key Differentiator: The integration of the 1,2,3-triazole moiety via "Click" chemistry (CuAAC) provides a rigid, chemically stable linker that modulates the photophysical properties of the nitrobenzyl group, often enhancing solubility and altering the extinction coefficient compared to traditional nitrobenzyl esters or ethers.
Part 1: Mechanistic Insight & Spectral Architecture
To interpret the UV-Vis spectra of nitrobenzyl triazole derivatives, one must deconstruct the molecule into its constituent chromophores and understand their electronic coupling.
The Chromophoric Systems
The absorption spectrum is not merely a sum of its parts but a result of orbital mixing between the electron-deficient nitrobenzyl ring and the electron-rich triazole heterocycle.
-
The Nitrobenzyl Core: The ortho-nitrobenzyl group is the photoactive unit. Its spectrum is dominated by a strong
transition (~250–300 nm) and a weaker, forbidden transition (~300–360 nm). The latter is critical for the photocleavage mechanism (Norrish Type II), involving hydrogen abstraction by the excited nitro group. -
The Triazole Bridge: The 1,2,3-triazole ring absorbs in the deep UV (~210 nm) but acts as a conjugative bridge. When coupled to the benzyl system, it induces a bathochromic (red) shift and hyperchromic effect (increased
) due to extended -conjugation and Intramolecular Charge Transfer (ICT).
Electronic Transition Diagram
The following diagram illustrates the energy gap modulation caused by the triazole insertion compared to a standard benzene ring.
Figure 1: Energy level diagram depicting the electronic transitions. The triazole moiety modulates the HOMO-LUMO gap, resulting in a red-shifted absorption compared to simple nitrobenzyl derivatives.
Part 2: Comparative Performance Analysis
This section objectively compares Nitrobenzyl Triazole Derivatives against two standard alternatives used in drug delivery and chemical biology: Traditional o-Nitrobenzyl Ethers (standard photocages) and Phenyl Triazoles (non-photoactive controls).
Table 1: Spectral & Functional Comparison
| Feature | Nitrobenzyl Triazole Derivatives | Standard o-Nitrobenzyl Ethers | Phenyl Triazole Derivatives |
| 280 – 310 nm | 260 – 280 nm | 250 – 260 nm | |
| ~350 nm ( | ~350 nm ( | None | |
| Extinction Coeff. ( | High (>15,000 M | Moderate (~5,000 M | Moderate (~10,000 M |
| Solubility (Aq/DMSO) | High (Dipolar character of triazole) | Low (Lipophilic) | Moderate |
| Photolysis Quantum Yield | Moderate (0.01 – 0.1) | High (0.1 – 0.6) | N/A (Photostable) |
| Synthetic Accessibility | Excellent (Click Chemistry) | Good (Williamson Ether Synthesis) | Excellent |
| Primary Limitation | Triazole can quench fluorescence of attached fluorophores via PET. | Poor water solubility requires organic co-solvents. | No photocleavage capability. |
Critical Analysis
-
Sensitivity: The triazole derivatives exhibit a higher molar extinction coefficient (
) in the UV region due to the extended conjugation of the triazole ring with the benzene system. This allows for detection at lower concentrations compared to standard nitrobenzyl ethers. -
Photocleavage Efficiency: While the triazole improves solubility, it can occasionally act as an electron sink, slightly reducing the quantum yield of the photocleavage reaction compared to the "naked" nitrobenzyl ether. However, the trade-off for improved water solubility is often preferred in biological applications.
-
Solvatochromism: Nitrobenzyl triazoles show significant solvatochromism. In polar protic solvents (e.g., Methanol), the ICT band may red-shift and broaden compared to non-polar solvents (e.g., Hexane), a feature less pronounced in simple phenyl triazoles.
Part 3: Validated Experimental Protocol
To ensure reproducibility and accurate determination of
Workflow Visualization
Figure 2: Step-by-step workflow for accurate UV-Vis characterization of triazole derivatives.
Detailed Methodology
1. Materials & Reagents:
-
Analyte: Purified Nitrobenzyl Triazole derivative (>95% purity by HPLC).
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone due to UV cutoff interference.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
2. Preparation of Stock Solution:
-
Weigh approximately 1–2 mg of the derivative on a microbalance.
-
Dissolve in a minimal volume of DMSO (e.g., 100
L) to ensure complete solvation, then dilute to 10 mL with the spectroscopic solvent (Target conc: ~1 mM). Rationale: Nitrobenzyl derivatives can be stubborn to dissolve directly in alcohols.
3. Measurement Protocol (Self-Validating):
-
Blanking: Fill two matched quartz cuvettes (1 cm pathlength) with pure solvent. Run a baseline correction.
-
Scan: Set the range to 200–600 nm.
-
Linearity Check: Prepare at least 4 concentrations (e.g., 10, 25, 50, 75
M). -
Criterion: The absorption maxima (
) must remain constant across dilutions. If shifts or the peak shape changes, aggregation is occurring—add 0.1% Tween-20 or lower the concentration.
4. Photolysis Study (Optional but Recommended):
-
Expose the cuvette to a UV LED (365 nm, ~10 mW/cm²) for defined intervals (0, 1, 5, 10 min).
-
Success Indicator: You should observe the decrease of the nitrobenzyl peaks (~280-310 nm) and the emergence of a red-shifted nitroso-benzaldehyde peak or a change in the baseline, confirming photoactivity.
References
-
Leyva, V., et al. (2011).[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics. Link
- Provides the foundational data for the electronic transitions of the nitrobenzyl core.
-
Matin, M. M., et al. (2022).[2] "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Molecular Biosciences. Link
- Authoritative review on the synthesis and general properties of triazole deriv
-
Fukushima, S., et al. (2014). "UV/Vis absorption spectra and fluorescence spectra of bis‐triazole derivatives." Chemistry – An Asian Journal. Link
- Source for spectral shifts associated with triazole conjug
-
BenchChem. (2025).[3] "Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide." BenchChem Technical Guides. Link
- Reference for DFT calculations and orbital diagrams of triazole systems.
Sources
13C NMR Chemical Shift Analysis for 5-(2-nitrobenzyl)-1,2,4-triazole: A Comparative Guide
Executive Summary
In the realm of drug development, the 1,2,4-triazole pharmacophore is ubiquitous, often serving as a metabolically stable bioisostere for amides or esters. When substituted with a 2-nitrobenzyl group, the resulting molecule—5-(2-nitrobenzyl)-1H-1,2,4-triazole —presents unique analytical challenges. Annular tautomerism within the triazole ring and the profound electron-withdrawing effects of the nitro moiety complicate spectral interpretation.
As a Senior Application Scientist, I have structured this guide to objectively compare three predominant methodologies for determining the
The Analytical Challenge: Tautomerism and Relaxation
The accurate assignment of
-
Annular Tautomerism: 1,2,4-triazoles exist in a dynamic equilibrium between 1H, 2H, and 4H tautomers. On the NMR timescale, rapid proton exchange can broaden or average the C3 and C5 signals. Utilizing a highly polar, hydrogen-bond-accepting solvent like DMSO-
slows this exchange, effectively "locking" the predominant tautomer and sharpening the carbon signals [1]. -
Quaternary Carbon Relaxation: The molecule contains three critical quaternary carbons: the triazole C3/C5 and the nitro-bearing ipso-carbon (C2'). Because these carbons lack directly attached protons, they rely on less efficient dipole-dipole relaxation mechanisms, resulting in exceptionally long longitudinal relaxation times (
). Standard NMR acquisition parameters often fail to detect these peaks [3].
Caption: Tautomeric equilibrium of 1,2,4-triazole and its impact on 13C NMR chemical shifts.
Comparative Shift Data: Experimental vs. Predictive Models
To validate the structure, we compare high-resolution experimental data against two computational alternatives.
-
DFT-GIAO (B3LYP/6-311+G ):** Calculates the magnetic shielding tensor from quantum mechanical first principles. Highly accurate but systematically overestimates shifts by 1-3 ppm due to the lack of explicit solvent vibrational averaging.
-
Empirical (HOSE Codes): Utilizes machine learning and database matching (e.g., Mnova, ChemDraw). Fast, but struggles with the subtle deshielding effects of tautomeric equilibria.
Quantitative C NMR Chemical Shift Comparison
(Data benchmarked against structurally analogous 2-nitrobenzyl triazole derivatives [1, 2])
| Carbon Position | Environment | Experimental (ppm) | DFT-GIAO (ppm) | Empirical (ppm) | |
| C3 (Triazole) | N=C-N | 156.2 | 158.5 | 155.1 | -2.3 |
| C2' (Ar) | C-NO | 149.5 | 151.8 | 148.9 | -2.3 |
| C5 (Triazole) | N-C=N | 148.7 | 150.4 | 147.3 | -1.7 |
| C4' (Ar) | CH (para to CH | 133.5 | 135.1 | 133.0 | -1.6 |
| C1' (Ar) | C-CH | 132.0 | 134.2 | 131.5 | -2.2 |
| C6' (Ar) | CH (ortho to CH | 131.0 | 132.7 | 131.2 | -1.7 |
| C5' (Ar) | CH (meta to CH | 128.5 | 130.0 | 128.1 | -1.5 |
| C3' (Ar) | CH (ortho to NO | 124.5 | 126.3 | 124.2 | -1.8 |
| C | CH | 31.5 | 33.1 | 30.8 | -1.6 |
Methodological Workflows & Protocols
Caption: Comparative workflow for assigning 13C NMR chemical shifts using experimental and predictive models.
Experimental Acquisition Protocol (Self-Validating System)
To ensure trustworthiness, the experimental protocol must be self-validating. We achieve this by utilizing Tetramethylsilane (TMS) as an internal standard and the solvent residual peak as a secondary calibration point.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 30-50 mg of highly purified 5-(2-nitrobenzyl)-1,2,4-triazole in 0.6 mL of anhydrous DMSO-
. Causality: High concentration is required for C due to its low natural abundance (1.1%). DMSO- is chosen to lock the tautomeric state. -
Internal Referencing: Add 0.05% v/v TMS. The TMS signal must be calibrated exactly to 0.00 ppm. The DMSO-
septet must subsequently align at 39.52 ppm. If it deviates, the spectrometer's lock phase is compromised. -
Pulse Sequence Selection: Utilize a standard 1D
C sequence with WALTZ-16 proton decoupling ( C{ H}). Causality: Decoupling eliminates C- H scalar coupling, collapsing multiplets into singlets and drastically increasing the signal-to-noise (S/N) ratio via the Nuclear Overhauser Effect (NOE). -
Parameter Optimization (Critical): Set the relaxation delay (
) to 3.0 seconds [3]. Causality: The C2' (nitro) and C3/C5 (triazole) quaternary carbons have long relaxation times. A standard 1.0s delay will result in these peaks being lost in the baseline. -
Acquisition: Acquire a minimum of 1024 scans at 298 K.
Computational Prediction Protocol (DFT-GIAO)
When experimental data is ambiguous, DFT serves as the ultimate tie-breaker.
Step-by-Step Methodology:
-
Conformational Search: Generate the 3D structure and perform a molecular mechanics (MMFF94) conformational search to find the global energy minimum.
-
Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory in a vacuum.
-
Frequency Check: Run a vibrational frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).
-
NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.
-
Referencing: Subtract the calculated isotropic shielding value of the target carbon from the calculated isotropic shielding value of TMS (computed at the exact same level of theory) to yield the predicted chemical shift in ppm.
Mechanistic Insights & Causality in Signal Assignment
-
The Nitro Effect (C2' at 149.5 ppm): The strong electron-withdrawing nature of the nitro group via both inductive (
) and resonance ( ) effects severely deshields the ipso carbon. This pushes the C2' signal far downfield compared to a standard benzene ring (~128 ppm). -
The Triazole Core (C3 at 156.2 ppm vs. C5 at 148.7 ppm): The asymmetry of the shifts is a direct readout of the tautomeric state. The carbon flanked by two nitrogen atoms (C3) experiences greater electronegative deshielding than C5.
-
The Methylene Bridge (C
at 31.5 ppm): Despite being an hybridized carbon, it is shifted downfield to ~31.5 ppm. Causality: It is situated directly between an aromatic ring and a heteroaromatic ring, placing it within the deshielding cone of two separate ring currents [2].
By cross-referencing the rigorously acquired experimental data with DFT-GIAO tensors, researchers can achieve a 100% confidence level in the structural assignment of complex nitrobenzyl-triazole scaffolds.
References
- 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. mdpi.com.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. dovepress.com.
- Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids. dtu.dk.
Technical Guide: 3-Amino-1,2,4-Triazole vs. 5-Substituted Analogs
Comparative Analysis of Biological Specificity and Industrial Efficacy
Executive Summary: The Structural Pivot Point
In the landscape of heterocyclic chemistry, 3-amino-1,2,4-triazole (3-AT) serves as a "Gold Standard" reference compound.[1] Its compact structure allows it to penetrate deep catalytic clefts (e.g., Catalase), making it a precise biological probe.[1]
However, the C5 position of the triazole ring represents a critical "pivot point." Modifying this position transforms the molecule from a specific enzymatic inhibitor into a versatile scaffold for:
-
Medicinal Chemistry: 5-Aryl substitutions introduce steric bulk necessary for kinase selectivity.
-
Industrial Materials: 5-Mercapto substitutions introduce soft nucleophiles (Sulfur) for superior metal coordination (corrosion inhibition).[1]
This guide objectively compares the parent compound (3-AT) against its 5-substituted analogs, demonstrating why "bigger" is sometimes better, but often biologically distinct.[1]
Chemical & Physical Properties Comparison
The 1,2,4-triazole ring is electron-deficient.[1] The addition of an exocyclic amine at C3 creates an amphoteric system. The C5 substituent dictates the molecule's electronic bias and steric profile.
| Feature | 3-Amino-1,2,4-triazole (3-AT) | 5-Methyl-3-amino-1,2,4-triazole | 3-Amino-5-mercapto-1,2,4-triazole (AMT) |
| Structure | Compact, planar, high water solubility.[1] | Slightly increased lipophilicity (+π).[1] | Tautomeric (Thione/Thiol); High S-nucleophilicity.[1] |
| pKa (approx) | ~4.2 (Amphoteric) | ~4.8 (Methyl is electron-donating) | Acidic thiol proton lowers pKa significantly.[1] |
| Steric Profile | Minimal. Fits into restricted active sites (e.g., Catalase heme channel).[1] | Moderate. Excluded from small pockets. | Moderate. Sulfur atom increases surface area. |
| Primary Utility | Biological Probe: Catalase & IGPD inhibitor. | Synthetic Scaffold: Precursor for fused heterocycles. | Industrial: Copper corrosion inhibitor.[2][3][4][5] |
| Solubility | High (Water/Ethanol).[1] | High (Ethanol), Moderate (Water).[1] | Low (Water), High (DMF/DMSO).[1] |
Biological Performance: Enzymatic Inhibition
Case Study: Catalase Inhibition (The "Steric Gate" Effect)
Mechanism: Mammalian Catalase (tetrameric) has a narrow access channel leading to the Heme active site.
-
3-AT Performance: 3-AT enters the channel and forms a covalent bond with the active center histidine in the presence of H2O2 (Suicide Inhibition).
-
5-Substituted Performance: Bulky groups at C5 sterically hinder entry into the channel.
Experimental Data Comparison (Relative Potency):
| Compound | Target | Mechanism | IC50 / Potency |
| 3-AT | Bovine Liver Catalase | Irreversible (Covalent) | High Potency (Complete inhibition at 10 mM in 1hr) |
| 5-Methyl-3-AT | Bovine Liver Catalase | Reversible / Weak | Low Potency (>100x higher conc.[1] required) |
| 5-Carboxylic-3-AT | Human Erythrocyte Catalase | pH-Dependent Binding | Moderate (IC50: ~23 µM at pH 7.[6]5) [1] |
Critical Insight: For biological assays requiring specific catalase knockdown (e.g., studying oxidative stress or peroxisomal transport), 3-AT is the superior choice . 5-substituted analogs should be used as negative controls to prove that the inhibition is due to active-site binding and not general toxicity.[1]
Pathway Visualization: The Steric Gate
Caption: 3-AT penetrates the narrow catalase channel to inhibit Heme; 5-substituted analogs are sterically excluded.[1]
Industrial Performance: Corrosion Inhibition
Case Study: Copper Protection in Acidic Media[2][3][7]
While 3-AT is a biological star, it underperforms in materials science compared to its sulfur-containing analog, 3-Amino-5-mercapto-1,2,4-triazole (AMT) .[1]
Mechanism:
-
3-AT: Adsorbs via Nitrogen lone pairs (Coordinate bonds).[1]
-
AMT: Adsorbs via Nitrogen and Exocyclic Sulfur. The Sulfur-Copper bond is stronger and more polarizable, creating a denser hydrophobic film.[1]
Performance Data (Copper in 3.5% NaCl):
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Adsorption Type |
| 3-AT | 1.0 x 10⁻³ M | ~65 - 75% | Physisorption (Weak) |
| AMT | 6.0 x 10⁻⁵ M | 93.5% [2] | Chemisorption (Strong S-Cu bond) |
Application Note: For industrial cooling systems or marine environments, AMT is the superior choice . 3-AT is often reserved for aluminum alloys or less aggressive environments.[1]
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 5-Substituted Analogs
Rationale: Classical thermal condensation is slow. Microwave irradiation accelerates the cyclization of aminoguanidine with carboxylic acids, a primary route to 5-substituted derivatives.[1]
Materials:
-
Aminoguanidine bicarbonate (10 mmol)[1]
-
Carboxylic Acid (e.g., Propionic acid for 5-ethyl) (12 mmol)[1]
-
Microwave Reactor (e.g., Anton Paar or CEM)[1]
Workflow:
-
Activation: Mix Aminoguanidine bicarbonate with HCl (37%) to generate the hydrochloride salt in situ. Evaporate to dryness.
-
Condensation: Add the Carboxylic Acid (1.2 eq) to the vial containing the salt. No solvent is required if the acid is liquid; use minimal isopropanol if solid.
-
Irradiation: Seal vial. Irradiate at 180°C for 10–20 minutes (Dynamic power mode).
-
Workup: Neutralize with NaHCO3 solution. The 5-substituted triazole often precipitates. Recrystallize from Ethanol/Water.
-
Validation: Check melting point (distinct from 3-AT) and NMR (appearance of alkyl/aryl peaks).
Protocol B: Spectrophotometric Catalase Inhibition Assay
Rationale: Validates the specific activity of 3-AT vs. analogs.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.0)[1]
-
H2O2 Solution (30 mM fresh)[1]
-
Enzyme: Bovine Liver Catalase (approx 1 unit/mL final)[1]
-
Inhibitor: 3-AT (Stock 100 mM) vs. Analog (Stock 100 mM)[1]
Steps:
-
Incubation: Mix Enzyme + Inhibitor in buffer. Incubate at 25°C for 30 minutes . (Crucial: 3-AT requires time and turnover to bind covalently).[1]
-
Baseline: In a quartz cuvette, add Buffer + H2O2. Measure A240nm decrease (Uninhibited rate).
-
Assay: Add Incubated Enzyme/Inhibitor mix to fresh H2O2 buffer.
-
Measurement: Monitor A240nm for 60 seconds.
-
Calculation:
[1]
Workflow Visualization: Synthesis & Validation
Caption: Divergent synthesis pathways using microwave irradiation to selectively generate 3-AT or 5-substituted analogs.
References
-
Çıkrıkcı, K., & Gençer, N. (2024).[1][6] Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte Catalase.[1][6] Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 541-546.[1][6]
-
Zhang, D., et al. (2008).[1] Inhibition Effect of 3-Amino-5-Mercapto-1,2,4-Triazole on Copper Corrosion in Aerated 3.5% NaCl Solution.[1] Journal of Applied Electrochemistry. (Data cited via AMPP/ResearchGate summaries).
-
Margoliash, E., & Novogrodsky, A. (1958).[1] A study of the inhibition of catalase by 3-amino-1:2:4-triazole.[7][8][9][10] Biochemical Journal, 68(3), 468.[1]
-
Dolzhenko, A. V., et al. (2024).[1] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules/MDPI.
-
BenchChem. (2025).[3] Application Notes: 3-Mercapto-1,2,4-triazole as a Corrosion Inhibitor.[1][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. content.ampp.org [content.ampp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalase inhibition with 3-amino-1,2,4-triazole does not abolish infarct size reduction in heat-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(2-nitrobenzyl)-4H-1,2,4-triazol-3-amine. As a research chemical with limited publicly available safety data, a cautious and informed approach based on its chemical structure is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols and regulatory standards.
Hazard Assessment: A Structurally-Informed Profile
The primary determinant for proper disposal is a thorough understanding of the compound's potential hazards. Lacking a specific SDS, we must infer the risk profile from its chemical structure.
-
Nitroaromatic Moiety (2-Nitrobenzyl group): Aromatic nitro compounds are often toxic and can be environmentally persistent.[2] They are categorized as oxidizing agents and may react vigorously with reducing agents.[2] Some polynitroaromatic compounds can pose an explosion risk if subjected to shock or rapid heating.[2][3]
-
Aminotriazole Moiety (4H-1,2,4-triazol-3-amine): The parent compound, 3-Amino-1,2,4-triazole (Amitrole), is classified as a substance suspected of causing cancer (H351), damaging fertility or the unborn child (H361), and causing organ damage through prolonged exposure (H373).[4] It is also toxic to aquatic life with long-lasting effects (H411).[4] Triazole derivatives are known for their chemical stability and potential for environmental persistence.[5]
Based on these components, this compound should be handled as a hazardous substance with potential for toxicity, carcinogenicity, reproductive harm, and environmental damage.
Table 1: Probable Hazard Profile
| Hazard Category | Potential Risk | Rationale / Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inferred from related compounds like 1-Chloro-4-nitrobenzene and 3-Amino-1,2,4-triazole.[1][6] |
| Chronic Toxicity | Suspected carcinogen, reproductive hazard, and may cause organ damage upon repeated exposure. | Based on the classification of 3-Amino-1,2,4-triazole (Amitrole).[4] |
| Reactivity | Potentially reactive with strong oxidizing or reducing agents. May be unstable at elevated temperatures. | Aromatic nitro compounds can be reactive.[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Based on the known aquatic toxicity and persistence of triazole derivatives.[4][5] |
Core Disposal Protocol: A Step-by-Step Methodology
Disposal of this compound must follow a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of via standard trash or drain/sewer systems. [7][8] The recommended disposal method is incineration at a licensed hazardous waste facility to ensure complete destruction of the toxic organic structure.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure appropriate PPE is worn to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[9]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[9]
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[4][10]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7][11]
-
Designate a Specific Waste Stream: This compound should be collected as "Nitrogen-Containing Aromatic Hazardous Waste" or "Halogen-Free Organic Solid Waste," in accordance with your institution's waste management plan.
-
Avoid Incompatibles:
-
DO NOT mix with strong acids (may react with the amine/triazole groups).
-
DO NOT mix with strong bases.
-
DO NOT mix with strong oxidizing or reducing agents.
-
DO NOT mix with aqueous or non-halogenated solvent waste unless explicitly permitted by your EHS department.[1]
-
Step 3: Container Selection and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers at the point of generation.[12][13]
-
Container Requirements:
-
Labeling (Mandatory):
-
Immediately affix a hazardous waste label provided by your EHS department to the container.[8][14]
-
The label must include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" . Do not use abbreviations.[7]
-
An accurate list of all components and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
Appropriate hazard pictograms (e.g., Health Hazard, Environment, Exclamation Mark for irritant).
-
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area pending pickup by EHS personnel.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[12][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin.[7] While this compound is a solid, placing the solid waste container in a tray is a best practice to contain any potential spills.
-
Segregated Storage: Within the SAA, ensure the container is stored away from incompatible materials, particularly acids and bases.[11]
-
Volume Limits: Do not exceed the storage limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[8][12]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time (e.g., 6-12 months, per institutional policy), submit a waste pickup request to your EHS department.[7][16]
-
Documentation: Your EHS office will handle the final packaging, manifesting, and transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Minor Spill (Contained within a fume hood or manageable area):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[2]
-
Carefully sweep the contaminated absorbent into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
-
Major Spill (Large quantity or outside of containment):
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Notify EHS: Contact your institution's EHS department or emergency response line immediately. Provide the chemical name, quantity spilled, and location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
By adhering to this structured, safety-first protocol, you can ensure the responsible and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Vanderbilt University. (n.d.). The Laboratory Standard.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Nitro-1,2,4-triazole.
- Sigma-Aldrich. (2025, December 17). SAFETY DATA SHEET - 4-Nitrobenzyl alcohol.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - 4-Nitrobenzyl alcohol.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde - Safety Data Sheet.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET - 3-Amino-1,2,4-triazole.
- Bian, Y., et al. (2025). Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. ResearchGate.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole - Safety Data Sheet.
- PubChem. (n.d.). 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one.
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- 3. 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 | CID 135406868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
